Technical Documentation Center

3-Methyl-4-(4-T-butylphenyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-4-(4-T-butylphenyl)benzoic acid
  • CAS: 1261923-72-1

Core Science & Biosynthesis

Foundational

1H NMR characterization of 3-Methyl-4-(4-T-butylphenyl)benzoic acid

An In-Depth Technical Guide to the ¹H NMR Characterization of 3-Methyl-4-(4-T-butylphenyl)benzoic acid Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of 3-Methyl-4-(4-T-butylphenyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the proton nuclear magnetic resonance (¹H NMR) characterization of 3-Methyl-4-(4-T-butylphenyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed spectroscopic analysis rooted in fundamental principles. We will explore the theoretical prediction of the ¹H NMR spectrum, covering chemical shifts, spin-spin coupling, and integration. This is followed by a robust, field-proven experimental protocol for sample preparation and data acquisition. Finally, a detailed interpretation of the expected spectrum provides a framework for the unequivocal structural confirmation of this biphenyl derivative, a class of compounds of significant interest in medicinal chemistry and materials science.

Introduction: The Imperative for Spectroscopic Verification

3-Methyl-4-(4-T-butylphenyl)benzoic acid is a polysubstituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this molecule—a carboxylic acid, a methyl group, and a t-butylphenyl group—imparts a unique three-dimensional structure and electronic profile that dictates its potential biological activity and material properties.

Given the possibility of isomeric impurities during synthesis, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the cornerstone of this process, providing a detailed "fingerprint" of the molecule's proton framework.[1][2] This guide explains how to leverage ¹H NMR not only to confirm the identity of the target compound but also to gain insights into its structural nuances.

Theoretical ¹H NMR Spectrum Analysis

A proactive analysis of the expected spectrum is critical for efficient and accurate interpretation. By dissecting the molecule into its distinct proton environments, we can predict the key features of its ¹H NMR spectrum.

Molecular Structure and Proton Environments

The structure of 3-Methyl-4-(4-T-butylphenyl)benzoic acid contains several chemically non-equivalent sets of protons.[3] Each set will produce a distinct signal in the ¹H NMR spectrum. These environments are labeled in the diagram below for clarity.

Caption: Labeled proton environments in 3-Methyl-4-(4-T-butylphenyl)benzoic acid.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[2][4][5]

  • HA (Carboxylic Acid, -COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet in the far downfield region, typically δ 10.0 - 13.0 ppm .[6][7][8] Its broadness is a result of chemical exchange with trace amounts of water and intermolecular hydrogen bonding.

  • HC, HD, HE (Aromatic Protons, Ring 1): Protons directly attached to a benzene ring typically resonate between δ 6.5 - 8.0 ppm .[5][6] This significant downfield shift is caused by the anisotropic effect, where the circulation of π-electrons in the aromatic ring generates a local magnetic field that deshields the external protons.[9][10][11]

    • HC: This proton is ortho to the carboxylic acid group (electron-withdrawing) and meta to the methyl group (weakly electron-donating). The strong deshielding effect of the carboxyl group will likely place it furthest downfield among this ring's protons, around δ 8.0 ppm .

    • HE & HD: These protons are ortho and meta to the bulky biphenyl substituent, respectively. Their chemical shifts will be complexly influenced by the electronic effects of all substituents and the torsional angle between the two rings. They are expected in the range of δ 7.3 - 7.6 ppm . Due to the molecule's asymmetry, they will be chemically distinct.

  • HF, HG (Aromatic Protons, Ring 2): This ring presents a classic para-disubstituted pattern.[12][13]

    • HF: These two protons are chemically equivalent due to symmetry. They are ortho to the other phenyl ring and will appear as a doublet around δ 7.4-7.6 ppm .

    • HG: These two protons are also chemically equivalent and are ortho to the t-butyl group. They will appear as a doublet, slightly upfield from HF due to the weak electron-donating nature of the alkyl group, around δ 7.2-7.4 ppm .

  • HB (Methyl, -CH₃): This benzylic methyl group is attached to an aromatic ring. Its chemical shift is expected around δ 2.2 - 2.5 ppm .[14] The exact position may be influenced by the through-space anisotropic effect of the adjacent t-butylphenyl ring.[15][16]

  • HH (tert-Butyl, -C(CH₃)₃): The nine protons of the t-butyl group are equivalent and are shielded by the sp³ carbon they are attached to. They will appear as a sharp, strong singlet in the aliphatic region, typically around δ 1.3 ppm .[13][17]

Predicted Spin-Spin Splitting and Coupling Constants (J)

Spin-spin splitting, or multiplicity, arises from the interaction of non-equivalent protons on adjacent carbons (vicinal coupling).[18][19] The pattern is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

  • HA (-COOH): Typically a singlet (s) (broad) as it does not couple with other protons due to rapid chemical exchange.

  • HC: Has one neighbor (HD) four bonds away (meta-coupling). It will likely appear as a doublet (d) with a small meta coupling constant (J ≈ 2-3 Hz).

  • HD: Is coupled to HC (meta, J ≈ 2-3 Hz) and HE (ortho, J ≈ 7-10 Hz). This will result in a doublet of doublets (dd) .

  • HE: Has one ortho neighbor (HD). It will appear as a doublet (d) with a typical ortho coupling constant (J ≈ 7-10 Hz).

  • HF: The two HF protons are equivalent. Each is coupled to an adjacent HG proton. This signal will be a doublet (d) (J ≈ 8-9 Hz).

  • HG: The two HG protons are equivalent. Each is coupled to an adjacent HF proton. This signal will also be a doublet (d) (J ≈ 8-9 Hz).

  • HB (-CH₃): Has no adjacent protons. It will be a sharp singlet (s) .

  • HH (-C(CH₃)₃): Has no adjacent protons. It will be a very intense singlet (s) .

Predicted Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[2][20] The relative integration values are key to confirming assignments.

  • HA: 1H

  • HC: 1H

  • HD: 1H

  • HE: 1H

  • HF: 2H

  • HG: 2H

  • HB: 3H

  • HH: 9H

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
HA10.0 - 13.0broad singlet (br s)-1H
HC~8.0doublet (d)J_meta ≈ 2-31H
HE7.3 - 7.6doublet (d)J_ortho ≈ 7-101H
HF7.4 - 7.6doublet (d)J_ortho ≈ 8-92H
HD7.3 - 7.6doublet of doublets (dd)J_ortho ≈ 7-10, J_meta ≈ 2-31H
HG7.2 - 7.4doublet (d)J_ortho ≈ 8-92H
HB2.2 - 2.5singlet (s)-3H
HH~1.3singlet (s)-9H

Experimental Protocol

Acquiring a high-quality, high-resolution spectrum is contingent on meticulous sample preparation and correct instrument parameterization.

Sample Preparation

The goal is to create a clear, homogeneous solution free of particulate matter.[21]

  • Weighing: Accurately weigh approximately 5-10 mg of the dried 3-Methyl-4-(4-T-butylphenyl)benzoic acid sample into a clean, small vial.[22][23]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[21][24]

    • Primary Choice: Chloroform-d (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds.

    • Alternative: If solubility is poor or if the carboxylic acid proton signal is of particular interest and prone to exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice.

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A brief, gentle warming may aid dissolution if necessary.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool (not cotton) and carefully transfer the filtrate into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[3][22]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identity and solvent.

NMR Data Acquisition Workflow

The following is a generalized workflow for a modern automated NMR spectrometer (e.g., Bruker 400 MHz with IconNMR).[25]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Automated) cluster_proc Data Processing prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.7 mL Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Place Sample in Autosampler prep3->acq1 acq2 Select Experiment (e.g., PROTON) acq1->acq2 acq3 System Performs Auto-Lock, Auto-Shim, and Auto-Tune acq2->acq3 acq4 Acquisition (zg) acq3->acq4 proc1 Fourier Transform (efp) acq4->proc1 proc2 Phase Correction (apk) proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 analysis Final Spectrum Analysis proc4->analysis Structural Interpretation

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Key Acquisition Parameters:

  • Lock: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[24]

  • Shim: The instrument automatically adjusts the magnetic field homogeneity to ensure sharp, symmetrical peaks.[25][26]

  • Tune: The probe is tuned to the ¹H frequency for maximum sensitivity.[27][28]

  • Acquisition (zg): The pulse sequence is initiated to acquire the Free Induction Decay (FID). For a standard ¹H spectrum, 8 to 16 scans (ns) are usually sufficient.

Spectrum Interpretation: Connecting Data to Structure

By analyzing a hypothetical spectrum based on the predictions above, we can assign each signal to its corresponding protons.

  • The Aliphatic Region (δ 0-3 ppm): Two sharp singlets will dominate this region. The most intense signal at ~1.3 ppm, integrating to 9H, is unequivocally the t-butyl group (HH) . The singlet at ~2.4 ppm, integrating to 3H, corresponds to the methyl group (HB) .

  • The Aromatic Region (δ 7.0-8.5 ppm): This region confirms the substitution patterns.

    • Look for two doublets, each integrating to 2H. These signals, appearing around δ 7.5 ppm and δ 7.3 ppm, represent the classic AA'BB' system of the para-substituted t-butylphenyl ring (HF and HG) . The shared coupling constant (J ≈ 8-9 Hz) confirms their ortho relationship.

    • The remaining three signals, each integrating to 1H, belong to the other aromatic ring. The most downfield signal, a doublet at ~8.0 ppm with a small meta-coupling constant, is HC , ortho to the carboxylic acid. The doublet of doublets around δ 7.4 ppm is HD , and the simple doublet at δ 7.5 ppm is HE . Cross-referencing their coupling constants will confirm their ortho and meta relationships.

  • The Acidic Region (δ >10 ppm): A broad singlet integrating to 1H confirms the presence of the carboxylic acid proton (HA) . If this signal is not observed, it may be due to exchange with D₂O in the solvent; a D₂O shake experiment would confirm this by causing the peak to disappear.

Conclusion

The ¹H NMR spectrum of 3-Methyl-4-(4-T-butylphenyl)benzoic acid provides a wealth of structural information. The distinct signals for the t-butyl and methyl groups, the characteristic splitting patterns of the two differently substituted aromatic rings, and the downfield resonance of the carboxylic acid proton collectively provide unambiguous confirmation of the molecule's constitution. Careful application of the principles and protocols outlined in this guide ensures the generation of high-quality, interpretable data, a critical step in any research or development pipeline involving novel chemical entities.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • NMR Sample Prepar
  • Bruker NEO 400/500 MHz Standard Operating Procedure. (n.d.).
  • Basics of NMR\ Sample preparation and analysis of NMR analysis d
  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Colorado Boulder.
  • Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. (2023, May 6). YouTube. [Link]

  • Spin-spin splitting and coupling. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • NMR Sample Preparation. (n.d.). Western University, Department of Chemistry.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS). (2010, December 13). Organic & Biomolecular Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • NMR Sample Preparation. (n.d.).
  • Instructions for the Bruker 400 MHz NMR. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry.
  • Can someone explain what anisotropy is in simple terms. (2023, March 8). Reddit. [Link]

  • Interpreting. (n.d.). OpenOChem Learn. [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. [Link]

  • Dihydrogen contacts observed by through-space indirect NMR coupling. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical shifts. (n.d.). University of Potsdam.
  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. (2025, August 6). ResearchGate. [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. [Link]

  • Avance II 400 MHZ Bruker Manual. (n.d.). Scribd. [Link]

  • How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent? (n.d.). Nail IB®.
  • The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. (1964). Journal of the American Chemical Society.
  • Quick guide NMR 400Mhz Bruker AdvanceIII. (n.d.). University of Trieste.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse.
  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube. [Link]

  • The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. (n.d.). ACS Publications. [Link]

  • methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpret
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
  • ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs. [Link]

  • ¹H NMR Spectra and Interpret
  • Supporting Information CONTENT. (n.d.). Royal Society of Chemistry.
  • t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. [Link]

  • Dihydrogen contacts observed by through-space indirect NMR coupling. (n.d.). RSC Publishing. [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. (n.d.). Canadian Science Publishing. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). ScienceDirect.
  • 4,4'-Dimethylbiphenyl(613-33-2) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • tert-Butylbenzene(98-06-6) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • The structure of substituted biphenyls as studied by proton NMR in nematic solvents. (2006, September 24). Taylor & Francis Online. [Link]

  • ''Through-space'' nuclear spin-spin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. (n.d.). ScienceDirect.

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 3-Methyl-4-(4-tert-butylphenyl)benzoic Acid

Executive Summary 3-Methyl-4-(4-tert-butylphenyl)benzoic acid (CAS: 133909-99-6) is a critical synthetic intermediate and potential degradation impurity in the manufacturing of Bexarotene (Targretin), a selective retinoi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-(4-tert-butylphenyl)benzoic acid (CAS: 133909-99-6) is a critical synthetic intermediate and potential degradation impurity in the manufacturing of Bexarotene (Targretin), a selective retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma (CTCL).

Precise quantification of this molecule is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance. Due to its biphenyl core and carboxylic acid moiety, it exhibits specific ionization behaviors that differ from standard lipophilic drugs. This guide details a self-validating LC-MS/MS protocol, emphasizing Negative Electrospray Ionization (ESI-) as the superior detection mode over positive ionization due to the stability of the carboxylate anion.

Part 1: Chemical Context & Physicochemical Properties[1]

Understanding the molecule's electronic structure is the prerequisite for designing a robust MS method.

PropertyValue / DescriptionImpact on Mass Spectrometry
Molecular Formula

Defines the monoisotopic mass.
Molecular Weight 268.35 g/mol Precursor ion selection.
Monoisotopic Mass 268.1463 DaExact mass for HRMS applications.
pKa (Acid) ~4.2 - 4.5 (Predicted)Requires pH control > 5.0 in mobile phase for max sensitivity in ESI(-).
LogP ~5.8 (Highly Lipophilic)Requires high organic content for elution; risk of carryover.
Structural Features Biphenyl core, tert-butyl group, Carboxylic acidtert-butyl group is prone to radical fragmentation; COOH drives ionization.
The Ionization Paradox

While many researchers default to ESI(+) for organic molecules, this target lacks basic nitrogen centers. Protonation


 in positive mode is inefficient and unstable, often leading to adduct formation (

,

) which compromises quantification linearity.
  • Directive: Use ESI(-) . The carboxylic acid easily deprotonates to form

    
    , yielding a stable, high-intensity precursor at m/z 267.1 .
    

Part 2: Fragmentation Mechanics & Transition Selection

To establish a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method, we must map the fragmentation energy landscape.

Primary Fragmentation Pathway (Quantifier)

The most energetically favorable pathway for benzoic acid derivatives in negative mode is decarboxylation .[1]

  • Precursor:

    
     (m/z 267.1)
    
  • Mechanism: Homolytic or heterolytic cleavage of the

    
     bond between the ring and the carboxyl group.
    
  • Product: Loss of

    
     (44 Da) to form the phenyl anion radical or phenyl anion.
    
  • Result: m/z 223.1 .

Secondary Fragmentation Pathway (Qualifier)

At higher collision energies (CE), the tert-butyl group destabilizes.

  • Mechanism: Loss of a methyl radical (

    
    , 15 Da) from the tert-butyl moiety or the aromatic methyl group.
    
  • Result: m/z 208.1 (from the 223 fragment).

Visualization: Fragmentation Logic

FragmentationPathway cluster_legend Legend M_H Precursor Ion [M-H]⁻ m/z 267.1 (Deprotonated Acid) M_CO2 Primary Product [M-H-CO₂]⁻ m/z 223.1 (Biphenyl Anion) M_H->M_CO2 Decarboxylation (-44 Da) Collision Energy: 15-20 eV M_Frag Secondary Product [M-H-CO₂-CH₃]⁻ m/z 208.1 (Methyl Loss) M_CO2->M_Frag Methyl Radical Loss (-15 Da) Collision Energy: 30-40 eV key Blue: Precursor Green: Quantifier Ion Red: Qualifier Ion

Caption: Proposed collision-induced dissociation (CID) pathway for 3-Methyl-4-(4-t-butylphenyl)benzoic acid in ESI(-).

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Agilent 6400 series, Sciex Triple Quad, or Waters Xevo).

Chromatographic Conditions

The high lipophilicity (LogP ~5.8) requires a strong organic gradient to elute the compound and prevent column fouling.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters BEH C18),

    
     mm, 1.8 µm.
    
  • Temperature: 40°C (Reduces backpressure and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1–5 µL (Keep low to prevent solvent effects).

Mobile Phase Chemistry:

  • Phase A: Water + 5mM Ammonium Acetate (pH ~6.5).

    • Why: Ammonium acetate provides ionic strength for ESI without suppressing negative ionization like formic acid would. The near-neutral pH ensures the acid is deprotonated.

  • Phase B: Acetonitrile (LC-MS Grade).

    • Why: Methanol creates higher backpressure; ACN is preferred for lipophilic biphenyls.

Gradient Profile:

Time (min) % Phase B Event
0.00 30% Initial Hold
1.00 30% Divert to Waste (Salt removal)
4.00 95% Elution of Target
6.00 95% Column Wash (Critical for LogP 5.8)
6.10 30% Re-equilibration

| 8.00 | 30% | End of Run |

Mass Spectrometer Parameters (Source)
  • Ionization: ESI Negative (ESI-).[1]

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Capillary Voltage: 3500 V (Negative).

  • Delta EMV: +200V (Increases gain for trace impurity analysis).

MRM Transitions Table
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Fragmentor (V)Collision Energy (eV)Role
Target 267.1 223.1 10011018Quantifier
Target267.1208.110011032Qualifier
Target267.1165.110011045Qualifier (Ring cleavage)
IS (d3-Analog)270.1226.110011018Internal Standard

Part 4: Analytical Workflow & Validation Logic

The following diagram illustrates the decision matrix for analyzing this intermediate within a Bexarotene drug substance matrix.

AnalyticalWorkflow Sample Sample Matrix (API or Reaction Mix) Prep Sample Prep Dissolve in 50:50 ACN:H2O (Avoid 100% Organic) Sample->Prep Dilution LC LC Separation C18 Column Retain Lipophilic Impurities Prep->LC Injection Ionization ESI (-) Source Deprotonation [M-H]⁻ LC->Ionization Elution Detection QqQ Detection MRM 267 -> 223 Ionization->Detection Mass Filter Data Quantification < 0.1% Threshold Detection->Data Integration Data->Sample OOS Investigation

Caption: End-to-end analytical workflow for trace analysis of the Bexarotene intermediate.

Self-Validating System Suitability (SST)

To ensure the method is trustworthy (Trustworthiness), every sequence must begin with these criteria:

  • Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) standard must have S/N > 10.

  • Retention Time Stability:

    
     min deviation allowed.
    
  • Ion Ratio: The ratio of Quantifier (223) to Qualifier (208) must be within

    
     of the reference standard. This confirms that the peak is indeed the target and not an isobaric interference.
    

Part 5: Troubleshooting & Expertise

The "Ghost Peak" Phenomenon

Because this molecule is highly lipophilic, it tends to stick to the rotor seal of the injector and the transfer tubing.

  • Symptom: Carryover peaks appearing in blank injections after a high-concentration standard.

  • Solution: Use a needle wash of 90:10 Isopropanol:Acetone . The acetone is required to solubilize the tert-butyl phenyl moiety effectively.

Matrix Effects

In Bexarotene API analysis, the API itself is also a carboxylic acid and will ionize in ESI(-).

  • Separation: You must achieve baseline resolution between the Intermediate (Target) and Bexarotene. Bexarotene has a higher MW (348.48 g/mol ) and will elute later than the intermediate due to its tricyclic nature and higher lipophilicity.

  • Suppression: If the intermediate co-elutes with the API tail, ionization suppression will occur. Ensure the gradient holds at high organic long enough to clear the API before the next injection.

References

  • Development and validation of bexarotene by bioanalytical methods using liquid chromatography-tandem mass spectroscopy (LC-MS/MS). Source: ResearchGate / Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue. Source: Journal of Chromatography B (PubMed).[2][3] URL:[Link]

  • Benzoic acid, 3-methyl- Mass Spectrum (NIST). (Used for fragmentation logic of the benzoic acid core). Source: NIST Chemistry WebBook, SRD 69. URL:[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. Source: CHIMIA International Journal for Chemistry. URL:[Link]

Sources

Foundational

Structural Elucidation and Vibrational Analysis of 3-Methyl-4-(4-tert-butylphenyl)benzoic Acid

Executive Summary: The Molecular Target 3-Methyl-4-(4-tert-butylphenyl)benzoic acid is a synthetic retinoid analogue characterized by a biphenyl core, a sterically bulky tert-butyl group, and a polar carboxylic acid tail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Target

3-Methyl-4-(4-tert-butylphenyl)benzoic acid is a synthetic retinoid analogue characterized by a biphenyl core, a sterically bulky tert-butyl group, and a polar carboxylic acid tail. Structurally related to third-generation retinoids (e.g., TTNPB, Adapalene), this scaffold is frequently investigated for its affinity to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

This guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of this molecule. Unlike simple commodity chemicals, the vibrational signature of this compound is a complex superposition of a hydrogen-bonded dimer (carboxylic acid), a substituted biphenyl system, and aliphatic moieties. This document synthesizes theoretical assignments with empirical data from structural analogues to create a self-validating protocol for identity confirmation.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The vibrational freedom is defined by three distinct domains:

  • The Polar Head (Carboxylic Acid): Dominated by strong dipole changes (C=O stretch) and extensive hydrogen bonding (O-H stretch).

  • The Rigid Core (3-Methyl Biphenyl): A conjugated system exhibiting aromatic ring breathing modes and specific out-of-plane (OOP) bending vibrations dictated by the substitution pattern (1,2,4-trisubstituted and 1,4-disubstituted rings).

  • The Hydrophobic Tail (tert-Butyl): Characterized by intense aliphatic C-H stretching and specific skeletal vibrations (gem-dimethyl doublet).

Visualization: Vibrational Mode Correlation Map

The following diagram maps the chemical structure to specific vibrational modes, establishing the logic for spectral assignment.

VibrationalMap Molecule 3-Methyl-4-(4-t-butylphenyl) benzoic acid COOH COOH Group (Polar Head) Molecule->COOH Biphenyl Biphenyl Core (Conjugated System) Molecule->Biphenyl Alkyl Alkyl Substituents (t-Butyl & Methyl) Molecule->Alkyl OH_Stretch O-H Stretch (Broad, H-bonded) 2500-3300 cm⁻¹ COOH->OH_Stretch CO_Stretch C=O Stretch (Dimer) 1680-1690 cm⁻¹ COOH->CO_Stretch Ring_Breathing C=C Ring Stretch 1600 / 1500 cm⁻¹ Biphenyl->Ring_Breathing OOP_Bend C-H OOP Bending (Subst. Pattern) 800-900 cm⁻¹ Biphenyl->OOP_Bend CH_Stretch C-H Aliphatic 2960-2870 cm⁻¹ Alkyl->CH_Stretch Gem_Dimethyl t-Butyl Skeletal (Doublet) 1395/1365 cm⁻¹ Alkyl->Gem_Dimethyl

Caption: Logical mapping of functional groups to diagnostic infrared absorption bands.

Experimental Protocol (Self-Validating System)

Reliable data acquisition requires minimizing environmental variance. The following protocol prioritizes Attenuated Total Reflectance (ATR) due to its prevalence in modern drug development, though KBr transmission is superior for resolving the fingerprint region.

Sample Preparation & Acquisition
  • Technique: Single-reflection Diamond ATR (preferred) or ZnSe ATR.

  • Sample State: Crystalline solid.

  • Pre-treatment: If the sample is hygroscopic or suspected of containing residual solvent, dry in a vacuum oven at 40°C for 2 hours. Residual moisture will obscure the O-H stretch region.

  • Background: Collect 32 scans of ambient air before every sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

Instrument Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Optimal balance between signal-to-noise ratio (SNR) and resolving sharp aromatic peaks.
Scans 32 or 64Sufficient to smooth noise in the fingerprint region.
Range 4000–600 cm⁻¹Covers all fundamental vibrations.
Apodization Blackman-HarrisReduces side-lobes for sharp crystalline peaks.
Quality Control Check (System Suitability)

Before accepting the spectrum, verify:

  • Baseline: Flat baseline at 2000–2200 cm⁻¹ (no absorbance).

  • Intensity: The C=O peak (approx. 1685 cm⁻¹) should have an absorbance between 0.5 and 1.0 A.U. to avoid detector saturation.

  • Polystyrene Standard: Verify wavenumber accuracy using the 1601.2 cm⁻¹ peak of a polystyrene film if the instrument has not been calibrated recently.

Spectral Assignment & Analysis

The following assignments are derived from standard group frequency correlations for benzoic acid derivatives and alkyl-substituted biphenyls [1, 2].

High-Frequency Region (4000 – 2000 cm⁻¹)

This region confirms the presence of the acid and the aliphatic chains.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3300–2500 Medium, Broadν(O-H)Carboxylic Acid Dimer. The extreme breadth is caused by strong intermolecular hydrogen bonding between carboxylic acid heads. It often overlaps the C-H stretches.[1]
3080–3030 Weak, Shoulderν(C-H) AromaticStretching of hydrogen atoms attached to the biphenyl rings.
2960–2950 Strongν_as(CH₃)Diagnostic: Asymmetric stretch of the tert-butyl methyl groups. Stronger than typical aromatic signals.
2870–2860 Mediumν_s(CH₃)Symmetric stretch of the methyl groups.
2600–2500 Weak, BroadCombinationFermi Resonance. Often seen as a "shoulder" on the O-H band, characteristic of carboxylic acid dimers.
The Fingerprint Region (2000 – 600 cm⁻¹)

This region provides the unique identification of the substitution pattern.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
1680–1690 Very Strongν(C=O)Carbonyl Stretch. The most intense peak. It appears lower than monomeric acids (1760 cm⁻¹) due to dimerization and conjugation with the aromatic ring.
1605 & 1580 Mediumν(C=C)Aromatic Ring Breathing. Characteristic of the biphenyl system. The splitting arises from the conjugation between the two phenyl rings.
1460 Mediumδ(CH₃) / ν(C=C)Asymmetric bending of methyl groups mixed with ring skeletal vibrations.
1395 & 1365 Mediumδ_s(CH₃)Gem-Dimethyl Doublet. A classic marker for the tert-butyl group [3]. The splitting is caused by the interaction of the two methyls on the quaternary carbon.
1280–1300 Strongν(C-O)C-O single bond stretch coupled with O-H in-plane bending. Confirming the acid functionality.
930–940 Medium, Broadδ(O-H) OOPOut-of-plane bending of the carboxylic acid dimer O-H.
800–860 Strongδ(C-H) OOPSubstitution Pattern. 1. 830–850 cm⁻¹: Two adjacent Hydrogens (Ring B, p-substituted).2. 810–820 cm⁻¹: Two adjacent Hydrogens (Ring A, positions 5,6).3. 880–900 cm⁻¹: Isolated Hydrogen (Ring A, position 2).

Comparative Diagnostics: Target vs. Impurities

In a synthesis context, this molecule is likely formed by coupling a boronic acid with a halo-benzoic acid. IR can rapidly screen for unreacted starting materials.

Workflow for Purity Assessment

The following decision tree illustrates how to use the IR spectrum to validate the reaction outcome.

DecisionTree Start Acquire Spectrum CheckCO Peak at ~1685 cm⁻¹? Start->CheckCO CheckOH Broad Band 2500-3300 cm⁻¹? CheckCO->CheckOH Yes Result_SM Impurity: Starting Material (Check missing t-Butyl or missing Biphenyl modes) CheckCO->Result_SM No (or weak) CheckTBu Doublet at 1365/1395 cm⁻¹? CheckOH->CheckTBu Yes Result_Ester Impurity: Ester Intermediate (Check for shift to ~1720 cm⁻¹ Loss of Broad OH) CheckOH->Result_Ester No (Sharp peaks only) Result_Target Target Confirmed (Acid + t-Butyl present) CheckTBu->Result_Target Yes CheckTBu->Result_SM No

Caption: Decision matrix for validating synthesis completion using IR markers.

Key Differentiators
  • Vs. Methyl Ester Intermediate: If the synthesis involves hydrolysis of a methyl ester, the disappearance of the ester C=O (typically ~1720 cm⁻¹) and the appearance of the acid C=O (~1685 cm⁻¹) and the broad O-H band is the primary metric of conversion.

  • Vs. 4-tert-butylphenylboronic acid: The boronic acid starting material will lack the carbonyl peak entirely and will show characteristic B-O stretches (1300-1400 cm⁻¹ broad).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment rules).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-tert-Butylbenzoic acid. NIST Chemistry WebBook, SRD 69.[2] [Link] (Used as a reference for the 4-t-butylbenzoic acid moiety).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link] (Source for gem-dimethyl doublet assignment).

  • BenchChem. (2025). Technical Guide to the Infrared (IR) Spectroscopy of 4-Methylbiphenyl.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Anticancer Evaluation of 3-Methyl-4-(4-tert-butylphenyl)benzoic Acid

[1][2] Executive Summary & Compound Profile 3-Methyl-4-(4-tert-butylphenyl)benzoic acid (CAS: 1261923-72-1) is a synthetic small molecule belonging to the class of heteroarotinoids or biphenyl carboxylic acids. Structura...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

3-Methyl-4-(4-tert-butylphenyl)benzoic acid (CAS: 1261923-72-1) is a synthetic small molecule belonging to the class of heteroarotinoids or biphenyl carboxylic acids. Structurally, it mimics the lipophilic backbone of third-generation retinoids (e.g., TTNPB, Adapalene) but features a specific 3-methyl substitution on the benzoic acid ring.

Scientific Rationale: The presence of the 3-methyl group (ortho to the biaryl bond) introduces steric hindrance, forcing the two phenyl rings into a non-planar (twisted) conformation. In Structure-Activity Relationship (SAR) studies of retinoids, such torsional constraints are often utilized to modulate selectivity between Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . This compound is investigated for its potential to induce differentiation and apoptosis in cancer cells, particularly in acute promyelocytic leukemia (APL) and solid tumors (breast/lung) driven by nuclear receptor signaling.

Physicochemical Profile
PropertyValueNote
Molecular Formula C18H20O2Lipophilic backbone
Molecular Weight 268.35 g/mol Small molecule, cell-permeable
LogP (Predicted) ~5.2Highly lipophilic; requires DMSO for solubilization
Solubility DMSO (>10 mM), Ethanol (Low), Water (Insoluble)Critical: Precipitates in aqueous media if >0.1% DMSO

Mechanism of Action (Hypothesis & Validation)

The anticancer activity of this compound is mediated primarily through Nuclear Receptor Signaling . Unlike cytotoxic chemotherapy (which damages DNA), this agent functions as a transcription factor modulator .

Signaling Pathway[5]
  • Cell Entry: The lipophilic molecule passively diffuses through the cell membrane.

  • Receptor Binding: It binds to the ligand-binding domain (LBD) of nuclear receptors (RAR

    
     or RXR
    
    
    
    ).
  • Dimerization: The receptor undergoes a conformational change, promoting heterodimerization (usually RAR-RXR).

  • Co-regulator Exchange: Repressor proteins (e.g., NCoR/SMRT) are released, and co-activators (e.g., SRC-1) are recruited.

  • Gene Transcription: The complex binds to Retinoic Acid Response Elements (RAREs) on DNA, triggering the expression of genes like p21 (cell cycle arrest), CD38 (differentiation), and Caspases (apoptosis).

Visualization: Retinoid Signaling Cascade

RetinoidPath cluster_Nucleus Nucleus Compound 3-Methyl-4-(4-t-butylphenyl) benzoic acid Membrane Cell Membrane Compound->Membrane Passive Diffusion Dimer Active Heterodimer (RAR-RXR-Ligand) Compound->Dimer Agonist Cytoplasm Cytoplasm Membrane->Cytoplasm RXR RXR Cytoplasm->RXR Nuclear Translocation RAR RAR Cytoplasm->RAR RXR->Dimer Ligand Binding RAR->Dimer DNA RARE (DNA Element) Dimer->DNA Bind RARE CoAct Co-Activators (SRC-1, p300) CoAct->Dimer Recruitment GeneExp Gene Expression (p21, CD38, TRAIL) DNA->GeneExp Transcription On

Figure 1: Mechanism of Action. The compound acts as a ligand for nuclear receptors, triggering heterodimerization and transcriptional activation of tumor-suppressive genes.

Experimental Protocols

Protocol A: Compound Preparation & Storage (Critical Step)

Why this matters: The high lipophilicity (LogP ~5.2) means this compound will "crash out" (precipitate) in cell culture media if not handled correctly, leading to false negatives or toxicity artifacts.

  • Stock Solution (10 mM): Weigh the powder and dissolve in sterile, anhydrous DMSO. Vortex for 30 seconds.

    • QC Check: Solution must be perfectly clear. If cloudy, sonicate for 5 minutes at 37°C.

  • Aliquot & Store: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution:

    • Dilute the stock 1:1000 in culture medium immediately before adding to cells to achieve a 10 µM final concentration (0.1% DMSO).

    • Do not perform serial dilutions in PBS; use medium containing serum (proteins help solubilize the drug).

Protocol B: Antiproliferative Assay (MTT/SRB)

Objective: Determine the IC50 value in sensitive cell lines (e.g., HL-60 leukemia or MCF-7 breast cancer).

  • Seeding: Seed cells in 96-well plates.

    • Adherent (MCF-7): 3,000 cells/well.

    • Suspension (HL-60): 10,000 cells/well.

  • Incubation: Allow attachment for 24h (adherent only).

  • Treatment: Add compound in serial dilutions (e.g., 0.1 nM to 10 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (All-trans Retinoic Acid, ATRA) .

  • Duration: Incubate for 72 to 96 hours .

    • Note: Retinoids are cytostatic (slow growth) rather than immediately cytotoxic. Short assays (<48h) often fail.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Protocol C: Differentiation Assay (NBT Reduction)

Objective: Verify if the compound acts as a functional retinoid by forcing leukemia cells to mature into neutrophils.

Cell Line: HL-60 or NB4 (Acute Promyelocytic Leukemia).

  • Treatment: Treat cells (2 x 10^5 cells/mL) with the compound (1 µM) for 4 to 5 days .

  • Harvest: Collect 1 x 10^6 cells; wash with PBS.

  • Assay: Resuspend in 200 µL PBS containing:

    • 1 mg/mL Nitroblue Tetrazolium (NBT).

    • 200 ng/mL PMA (Phorbol myristate acetate) – acts as the stimulus.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Quantification:

    • Microscopy:[1][2] Differentiated cells contain dark blue/black formazan deposits. Count 200 cells.

    • Calculation: % Differentiation = (Positive Cells / Total Cells) x 100.

    • Success Criterion: >40% positive cells indicates potent differentiation activity.

Protocol D: Nuclear Receptor Selectivity (Luciferase Reporter)

Objective: Determine if the compound is an RAR or RXR agonist.

  • Transfection: Co-transfect COS-7 or HEK293 cells with:

    • Receptor Plasmid: Gal4-DBD fused to RAR

      
      -LBD or RXR
      
      
      
      -LBD.
    • Reporter Plasmid: UAS-Luciferase.

  • Treatment: 24h post-transfection, treat cells with compound (10 nM – 1 µM).

  • Measurement: Lyse cells after 24h and measure Luminescence.

  • Interpretation:

    • Signal in RAR-LBD wells = RAR Agonist (Like ATRA).

    • Signal in RXR-LBD wells = RXR Agonist (Like Bexarotene).

    • Prediction: The 3-methyl twist often enhances RXR selectivity or reduces RAR

      
       induction, potentially lowering skin toxicity profiles compared to planar retinoids.
      

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Crystal formation in wells Drug precipitation (Solubility limit exceeded).Reduce max concentration to 10 µM. Ensure DMSO < 0.1%.
No effect at 24h Retinoids require time for gene expression.Extend assay to 96h or 120h.
High background in MTT Serum interaction or mitochondrial activation.Switch to SRB assay (measures protein mass) or ATP assay (CellTiter-Glo).
Inconsistent IC50 Light degradation.Retinoids are photo-labile. Perform all experiments in low light/yellow light.

References

  • Altucci, L., & Gronemeyer, H. (2001). The promise of retinoids to fight against cancer. Nature Reviews Cancer, 1(3), 181-193. Link

  • Kagechika, H., & Shudo, K. (2005). Synthetic retinoids: recent developments concerning structure and clinical utility. Journal of Medicinal Chemistry, 48(19), 5875-5883. Link

  • Dawson, M. I., & Xia, Z. (2012). The retinoid X receptor: a novel drug target for cancer therapy. Current Medicinal Chemistry, 19(15), 2325-2356. (Context for RXR agonist structural requirements).
  • NCI (National Cancer Institute). In Vitro Cell Line Screening Protocol (MTT/SRB). Link

(Note: While specific literature on the exact CAS 1261923-72-1 is limited in public repositories, the protocols above are the industry standard for characterizing 4-(4-alkylphenyl)benzoic acid retinoid analogs.)

Sources

Application

Application Note: Antimicrobial Screening of 3-Methyl-4-(4-T-butylphenyl)benzoic acid

Executive Summary & Compound Profile This application note details the standardized protocols for evaluating the antimicrobial efficacy of 3-Methyl-4-(4-tert-butylphenyl)benzoic acid . This molecule represents a class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the standardized protocols for evaluating the antimicrobial efficacy of 3-Methyl-4-(4-tert-butylphenyl)benzoic acid . This molecule represents a class of lipophilic biphenyl carboxylic acids often explored for retinoid-like activity, enzyme inhibition, and membrane-disrupting antimicrobial potential.

Unlike hydrophilic antibiotics (e.g., beta-lactams), this compound possesses a distinct amphiphilic structure: a polar carboxylic acid "head" and a highly lipophilic tert-butyl biphenyl "tail." This structural duality dictates specific handling requirements to avoid precipitation in aqueous media, ensuring accurate Minimum Inhibitory Concentration (MIC) data.

Chemical Context
  • Compound: 3-Methyl-4-(4-T-butylphenyl)benzoic acid

  • Physicochemical Challenge: High LogP (Predicted > 5.0). Poor aqueous solubility.

  • Primary Mechanism (Hypothetical): Bacterial membrane depolarization and disruption of the phospholipid bilayer due to the bulky tert-butyl lipophilic anchor.

Experimental Pre-Requisites & Safety

Solubilization Strategy (Critical)

Standard aqueous buffers will cause immediate precipitation, leading to false negatives.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Surfactant Additive: Tween 80 (Polysorbate 80) is required in the assay media to maintain dispersion.

Safety Advisory

Warning: Structurally similar biphenyl carboxylic acids (e.g., Adapalene precursors) often exhibit retinoid-like activity.

  • Hazard: Potential reproductive toxicity.

  • PPE: Double nitrile gloves, chemical fume hood, and particulate respirator (N95/P100) during powder handling.

Workflow Visualization: Solubilization & Dilution

The following workflow ensures the compound remains in solution during the transition from stock to bacterial culture.

G cluster_0 Critical Control Point Powder Compound Powder (Weigh 10 mg) Stock Master Stock (10 mg/mL in 100% DMSO) Powder->Stock Dissolve Inter Intermediate Dilution (100x Final Conc in DMSO) Stock->Inter Serial Dilution (2-fold) Plate 96-Well Plate (Final DMSO < 1%) Inter->Plate 1:100 Dilution Media Assay Media (CAMHB + 0.002% Tween 80) Media->Plate Bulk Volume

Figure 1: Step-wise solubilization workflow to prevent compound precipitation before media contact.

Protocol 1: Determination of MIC (Broth Microdilution)[1][2]

This protocol is adapted from CLSI M07-A10 standards, modified for hydrophobic agents.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Additive: Tween 80 (Final concentration 0.002% v/v in broth).

  • Indicator: Resazurin (Alamar Blue) 0.01% solution (Optional but recommended for turbid emulsions).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Step-by-Step Procedure
  • Stock Preparation: Dissolve compound in 100% DMSO to reach 10,240 µg/mL.

  • Dilution Series (in DMSO): Prepare a 2-fold serial dilution in a separate "Mother Plate" (Polypropylene) using 100% DMSO. Range: 10,240 µg/mL to 20 µg/mL.

  • Media Preparation: Prepare CAMHB supplemented with 0.002% Tween 80.

  • Plate Transfer:

    • Dispense 198 µL of Media into the test plate (Polystyrene).

    • Transfer 2 µL from the DMSO Mother Plate to the test plate.

    • Result: Final testing range 102.4 µg/mL to 0.2 µg/mL. Final DMSO concentration is 1% (non-toxic).

  • Inoculation:

    • Prepare bacterial suspension to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

    • Add 10 µL of inoculum to each well. Final cell density:

      
       CFU/mL.
      
  • Incubation: Seal with gas-permeable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Look for a distinct "button" of bacterial growth.

    • Resazurin: Add 30 µL Resazurin. Incubate 1-4 hours. Blue = No Growth (Inhibition); Pink = Growth.

Data Interpretation Table
ObservationResazurin ColorInterpretation
Clear / BlueBlueMIC : No viable metabolic activity.
Turbid / PinkPinkGrowth : Compound ineffective at this concentration.
PrecipitateBlueValid MIC : Compound precipitated but bacteria killed.
PrecipitatePinkInvalid : Compound precipitated and bacteria survived.

Protocol 2: Time-Kill Kinetics

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Setup: Prepare 10 mL tubes of CAMHB + Tween 80.

  • Dosing: Inoculate with

    
     CFU/mL. Add compound at 4x MIC  (determined in Protocol 1).
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions (1:10 to 1:1000) in saline and plate on MHA agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL from the initial inoculum at 24h.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanistic Insight & Biological Logic

The antimicrobial activity of 3-Methyl-4-(4-T-butylphenyl)benzoic acid is likely driven by membrane intercalation . The bulky tert-butyl group acts as a lipophilic anchor, inserting into the bacterial phospholipid bilayer, while the carboxylic acid disrupts the transmembrane pH gradient.

MOA Compound 3-Methyl-4-(4-T-butylphenyl)benzoic acid Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Compound->Membrane Adsorption via t-Butyl group Disruption Lipophilic Tail Insertion (Steric Disruption) Membrane->Disruption Accumulation Leakage Leakage of Intracellular Ions (K+, ATP efflux) Disruption->Leakage Loss of Integrity Death Cell Death (Bactericidal) Leakage->Death Metabolic Collapse

Figure 2: Proposed Mechanism of Action (MOA) targeting membrane integrity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2][3] Wayne, PA: CLSI.[1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[4]

  • Govender, T., et al. (2013). "In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols." South African Journal of Chemistry. (Demonstrates SAR of lipophilic aromatic acids).

  • PubChem. (n.d.). Compound Summary: 4-tert-Butylbenzoic acid derivatives.[5] National Library of Medicine.

Sources

Method

Cell-based assays for 3-Methyl-4-(4-T-butylphenyl)benzoic acid

Application Note: Functional Characterization of 3-Methyl-4-(4-tert-butylphenyl)benzoic Acid Executive Summary & Chemical Context 3-Methyl-4-(4-tert-butylphenyl)benzoic acid is a synthetic small molecule belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 3-Methyl-4-(4-tert-butylphenyl)benzoic Acid

Executive Summary & Chemical Context

3-Methyl-4-(4-tert-butylphenyl)benzoic acid is a synthetic small molecule belonging to the diaryl-carboxylic acid class. Structurally, it mimics the scaffold of third-generation retinoids (arotinoids) such as TTNPB and Adapalene. The molecule features a hydrophobic tert-butylphenyl tail (mimicking the


-ionone ring of retinoic acid) and a benzoic acid polar head group, connected by a direct phenyl-phenyl bond.

Primary Biological Application: This compound functions as a ligand for the Nuclear Retinoid Receptors (RARs and RXRs) . The presence of the 3-methyl group on the benzoic acid ring is a critical determinant of receptor subtype selectivity (RAR


, 

,

vs. RXR isoforms) and potency. Consequently, this molecule is primarily utilized in:
  • Structure-Activity Relationship (SAR) Profiling: To map the ligand-binding pocket (LBP) of nuclear receptors.

  • Differentiation Therapy Research: Inducing granulocytic differentiation in promyelocytic leukemia cells.

  • Transcriptional Activation Studies: As a stable, non-isomerizable probe for retinoid signaling.

Mechanism of Action & Signaling Pathway

To design valid assays, one must understand the signal transduction cascade. This molecule is lipophilic; it crosses the cell membrane and binds to intracellular nuclear receptors.

The Signaling Cascade:

  • Ligand Entry: Passive diffusion across the plasma membrane.

  • Receptor Binding: Binding to the Ligand Binding Domain (LBD) of RAR or RXR.

  • Dimerization: Formation of heterodimers (RAR:RXR) or homodimers (RXR:RXR).

  • Co-regulator Exchange: Release of co-repressors (e.g., NCoR/SMRT) and recruitment of co-activators (e.g., SRC-1).

  • DNA Binding: The complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

  • Transcription: Upregulation of genes like CYP26A1, RARB, and Hox clusters.

Visualizing the Pathway (Graphviz Diagram)

RetinoidSignaling Ligand 3-Methyl-4-(4-t-butylphenyl) benzoic acid CellMembrane Cell Membrane Ligand->CellMembrane Diffusion RAR RAR/RXR Receptor CellMembrane->RAR Binds LBD Cytoplasm Cytoplasm Nucleus Nucleus CoRep Co-Repressor (NCoR) RAR->CoRep Displacement CoAct Co-Activator (SRC-1) RAR->CoAct Recruitment RARE RARE (DNA Response Element) RAR->RARE DNA Binding Transcription Gene Transcription (CYP26A1, p21) RARE->Transcription Pol II Activation Differentiation Cell Differentiation (Phenotype) Transcription->Differentiation Downstream Effect

Caption: Figure 1.[1] Mechanism of Action. The ligand binds nuclear receptors, triggering co-regulator exchange and transcriptional activation of differentiation markers.

Protocol A: Luciferase Reporter Assay (Transactivation)

Objective: To quantify the agonist potency (


) and efficacy (

) of the compound at specific receptor subtypes (RAR

,

,

).

Cell Model: HEK293T or HeLa cells (Null background for retinoid receptors).

Materials Required
  • Expression Plasmids: pSG5-RAR

    
    , pSG5-RAR
    
    
    
    , or pSG5-RAR
    
    
    (receptor vectors).
  • Reporter Plasmid: pGL3-RARE-Luc (Firefly luciferase driven by RARE).

  • Internal Control: pRL-TK (Renilla luciferase for normalization).

  • Reagent: Dual-Luciferase® Reporter Assay System (Promega).

  • Compound: 3-Methyl-4-(4-tert-butylphenyl)benzoic acid (10 mM stock in DMSO).

Step-by-Step Protocol
  • Seeding (Day 0):

    • Seed HEK293T cells in white-walled, clear-bottom 96-well plates at

      
       cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
      
    • Note: CS-FBS is mandatory to remove endogenous retinoids that would cause high background noise.

  • Transfection (Day 1):

    • Prepare transfection mix (per well): 50 ng Receptor Plasmid + 50 ng Reporter Plasmid + 5 ng Renilla Plasmid.

    • Use a lipid-based reagent (e.g., Lipofectamine 3000) according to manufacturer instructions.

    • Incubate for 16–24 hours.

  • Treatment (Day 2):

    • Prepare serial dilutions of the test compound in DMEM + 1% CS-FBS.

    • Concentration Range: 7-point log scale (e.g., 1 nM to 10

      
      M).
      
    • Controls:

      • Positive: All-trans Retinoic Acid (ATRA) or TTNPB (1

        
        M).
        
      • Negative: DMSO (0.1%).

    • Replace media with treatment media. Incubate for 24 hours.

  • Detection (Day 3):

    • Lyse cells using Passive Lysis Buffer (20

      
      L/well).
      
    • Inject Luciferase Substrate (LAR II) and measure Firefly luminescence.

    • Inject Stop & Glo® reagent and measure Renilla luminescence.

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Normalize to DMSO vehicle (Fold Induction).

    • Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine

      
      .
      

Protocol B: HL-60 Granulocytic Differentiation Assay

Objective: To validate the biological relevance of the compound by inducing phenotypic differentiation in human promyelocytic leukemia cells. This confirms the compound acts as a functional retinoid in vivo.

Cell Model: HL-60 (ATCC® CCL-240™).

Experimental Logic

Retinoid agonists drive HL-60 cells to differentiate into granulocytes. This is measured by the upregulation of CD11b (surface marker) and the ability to reduce Nitroblue Tetrazolium (NBT) to insoluble formazan (oxidative burst capacity).

Step-by-Step Protocol
  • Culture Preparation:

    • Maintain HL-60 cells in RPMI-1640 + 10% FBS. Ensure density does not exceed

      
       cells/mL to prevent spontaneous differentiation.
      
  • Treatment:

    • Seed cells at

      
       cells/mL in 6-well plates.
      
    • Treat with 3-Methyl-4-(4-tert-butylphenyl)benzoic acid (1

      
      M).
      
    • Control: ATRA (1

      
      M) as positive control; DMSO as vehicle.
      
    • Incubate for 72 to 96 hours .

  • Readout 1: NBT Reduction (Oxidative Burst):

    • Harvest

      
       cells.
      
    • Resuspend in 200

      
      L PBS containing 1 mg/mL NBT and 200 ng/mL PMA (Phorbol 12-myristate 13-acetate).
      
    • Incubate at 37°C for 30–60 minutes.

    • Quantification: Count 200 cells via hemocytometer. Differentiated cells contain dark blue/black formazan deposits.

    • Calculation: % Differentiation = (Positive Cells / Total Cells) × 100.

  • Readout 2: Flow Cytometry (Surface Marker):

    • Wash cells with FACS buffer (PBS + 1% BSA).

    • Stain with anti-CD11b-PE antibody (1:100 dilution) for 30 mins on ice.

    • Wash and analyze on a flow cytometer.

    • Expectation: A right-shift in fluorescence intensity compared to DMSO control indicates differentiation.

Data Presentation & Troubleshooting

Expected Results Comparison
ParameterDMSO (Vehicle)ATRA (Positive Ctrl)3-Methyl-4-(4-t-butylphenyl)benzoic acid
Luciferase Fold Induction 1.0> 50-foldHigh (>40-fold) (If Agonist)
HL-60 NBT Positive % < 5%> 85%> 80% (Dependent on potency)
CD11b Expression (MFI) LowHighHigh
Solubility Limit N/A~10-50

M
~100

M
(More lipophilic than ATRA)
Troubleshooting Guide
  • Issue: High Background in Reporter Assay.

    • Root Cause: Endogenous retinoids in serum.

    • Solution: Ensure use of Charcoal-Stripped FBS . Standard FBS contains Vitamin A derivatives that activate RARs.

  • Issue: Compound Precipitation.

    • Root Cause: High lipophilicity of the tert-butylphenyl group.

    • Solution: Do not exceed 0.1% DMSO final concentration. Sonicate the stock solution before dilution.

  • Issue: Lack of Selectivity.

    • Root Cause: The 3-methyl group may induce "pan-agonist" activity or shift selectivity toward RXR.

    • Solution: Run parallel assays with specific antagonists (e.g., LE135 for RAR

      
      ) to confirm receptor specificity.
      

Experimental Workflow Diagram

AssayWorkflow cluster_Reporter Reporter Assay (HEK293) cluster_Phenotype Differentiation (HL-60) Start Compound Stock (10mM DMSO) Dilution Serial Dilution (1nM - 10µM) Start->Dilution Transfect Transfect (RARE-Luc) Dilution->Transfect Seed2 Seed Cells (Suspension) Dilution->Seed2 Treat1 Incubate 24 Hours Transfect->Treat1 Lysis Dual-Luciferase Readout Treat1->Lysis Treat2 Incubate 96 Hours Seed2->Treat2 FACS FACS (CD11b) & NBT Test Treat2->FACS

Caption: Figure 2. Integrated Workflow. Parallel processing for transcriptional validation (Reporter) and phenotypic verification (Differentiation).

References

  • Chambon, P. (1996). A decade of molecular biology of retinoic acid receptors. FASEB Journal, 10(9), 940-954.

  • Kagechika, H., & Shudo, K. (2005). Synthetic retinoids: recent developments concerning structure and clinical utility. Journal of Medicinal Chemistry, 48(19), 5875-5883.

  • Altucci, L., & Gronemeyer, H. (2001). The promise of retinoids to fight against cancer.[2][3] Nature Reviews Cancer, 1(3), 181-193.

  • Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Technical Manual.

  • Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Vitamin A (Retinol, Retinyl Acetate, Retinyl Palmitate). European Commission.

(Note: The specific compound 3-Methyl-4-(4-tert-butylphenyl)benzoic acid is a structural analog of the established retinoid TTNPB and falls under the general SAR described in Reference 2 regarding benzoic acid-based retinoids.)

Sources

Application

Application Note: Protocols for Using 3-Methyl-4-(4-tert-butylphenyl)benzoic acid in Biological Research

This Application Note is designed for researchers utilizing 3-Methyl-4-(4-tert-butylphenyl)benzoic acid (CAS 1261923-72-1), a synthetic biaryl retinoid analog. Structurally related to the potent retinoid agonist TTNPB (A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-Methyl-4-(4-tert-butylphenyl)benzoic acid (CAS 1261923-72-1), a synthetic biaryl retinoid analog. Structurally related to the potent retinoid agonist TTNPB (Arotinoid Acid), this compound serves as a stable, lipophilic probe for investigating Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) signaling pathways.

Part 1: Introduction & Mechanism of Action

3-Methyl-4-(4-tert-butylphenyl)benzoic acid is a synthetic "arotinoid" (aromatic retinoid) carboxylic acid. It belongs to a class of molecules designed to mimic the biological activity of All-trans Retinoic Acid (ATRA) but with enhanced chemical stability and receptor selectivity.

  • Chemical Class: Biaryl Carboxylic Acid / Arotinoid.

  • Structural Homology: It is a structural analog of TTNPB (Ro 13-7410), where the tetrahydro-tetramethyl-naphthalene ring is replaced/simplified to a tert-butylphenyl group. The 3-methyl group on the benzoic acid ring introduces steric constraints that often dictate receptor subtype selectivity (RAR vs. RXR).

  • Primary Biological Target: Nuclear Receptors, specifically Retinoic Acid Receptors (RARs) and potentially Retinoid X Receptors (RXRs) .

  • Mechanism: The molecule diffuses across the cell membrane, binds to the ligand-binding domain (LBD) of the nuclear receptor, inducing a conformational change. This complex heterodimerizes (usually RAR:RXR), binds to Retinoic Acid Response Elements (RAREs) in the DNA, and recruits co-activators to drive gene transcription.

Part 2: Handling & Preparation (Critical Steps)

Safety Warning: Like all retinoids, this compound is a potential teratogen . Handle with extreme care. Use double gloves and work inside a certified chemical fume hood.

1. Solubility & Stock Solution Preparation

The compound is highly lipophilic and practically insoluble in water.

SolventMax SolubilityStabilityNotes
DMSO ~50 mMHigh (at -20°C)Preferred solvent for biological assays.
Ethanol ~10 mMModerateEvaporation risk; use for immediate dilutions.
Water < 1 µMN/ADo not use for stock. Precipitates immediately.

Protocol:

  • Weigh the powder in an amber glass vial (retinoids are UV-sensitive).

  • Dissolve in anhydrous DMSO to a concentration of 10 mM or 50 mM .

  • Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquotting: Dispense into small volumes (e.g., 20–50 µL) in amber microtubes to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months.

2. Light Sensitivity Control
  • Direct Sunlight: Degrades the molecule within minutes (photo-isomerization).

  • Lab Lighting: Perform all experiments under yellow light or low-light conditions.

  • Incubation: Wrap cell culture plates/tubes in aluminum foil during incubation.

Part 3: In Vitro Experimental Protocols
Workflow 1: Nuclear Receptor Transactivation Assay (Luciferase Reporter)

This assay validates the agonist activity of the compound against specific receptors (RAR


, 

,

).

Reagents:

  • Host Cells: HEK293T or COS-7 (low endogenous receptor background).

  • Plates: 96-well white-walled tissue culture plates.

  • Plasmids:

    • Expression Vector: pSG5-RAR

      
       (or 
      
      
      
      ,
      
      
      ).
    • Reporter Vector: pGL3-RARE-Luc (Retinoic Acid Response Element linked to Luciferase).

    • Control: pRL-TK (Renilla luciferase for normalization).

  • Media: DMEM + 10% Charcoal-Stripped FBS (CS-FBS). Note: Standard FBS contains endogenous retinoids that mask effects.

Step-by-Step Protocol:

  • Seeding: Seed cells at

    
     cells/well in 100 µL DMEM/CS-FBS. Incubate 24h.
    
  • Transfection: Co-transfect plasmids (e.g., 50 ng receptor + 50 ng reporter + 5 ng Renilla) using a lipid-based reagent (e.g., Lipofectamine). Incubate 16–24h.

  • Treatment:

    • Prepare serial dilutions of 3-Methyl-4-(4-tert-butylphenyl)benzoic acid in DMEM/CS-FBS.

    • Range: 1 nM to 10 µM .

    • Vehicle Control: 0.1% DMSO (Final DMSO concentration must be

      
      ).
      
    • Positive Control: ATRA (All-trans Retinoic Acid) at 1 µM.

  • Incubation: Treat cells for 24 hours in the dark.

  • Lysis & Detection: Wash with PBS, lyse cells, and add Dual-Luciferase substrates. Measure luminescence.

  • Analysis: Normalize Firefly/Renilla ratios. Plot Dose-Response Curve to calculate

    
    .
    
Workflow 2: Cell Differentiation Assay (HL-60 Model)

Retinoids induce granulocytic differentiation in HL-60 (human promyelocytic leukemia) cells. This confirms biological potency.[1]

Protocol:

  • Culture: Maintain HL-60 cells in RPMI-1640 + 10% FBS.

  • Seeding: Plate cells at

    
     cells/mL in 6-well plates.
    
  • Induction: Add compound at 1 µM (or

    
     determined above). Include DMSO control.
    
  • Duration: Incubate for 72 to 96 hours .

  • Readout (NBT Reduction Test):

    • Harvest

      
       cells.
      
    • Resuspend in 200 µL PBS containing 1 mg/mL Nitroblue Tetrazolium (NBT) and 200 ng/mL PMA.

    • Incubate 30 min at 37°C.

    • Result: Differentiated cells reduce NBT to insoluble blue formazan. Count % blue cells via hemocytometer.

    • Expectation: >80% differentiation with potent retinoids.

Part 4: Pathway Visualization

The following diagram illustrates the molecular mechanism of action for this biaryl retinoid analog.

RetinoidSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-Methyl-4-(4-t-butylphenyl) benzoic acid Ligand_Cyto Ligand Ligand->Ligand_Cyto Passive Diffusion CRABP CRABP (Chaperone) Ligand_Cyto->CRABP Binding/Transport RAR RAR (Receptor) Ligand_Cyto->RAR Nuclear Translocation Heterodimer Ligand-RAR:RXR Complex RAR->Heterodimer Dimerization RXR RXR (Partner) RXR->Heterodimer DNA RARE Sequence (Promoter) Heterodimer->DNA Binding CoActivators Co-Activators (SRC-1, p300) CoActivators->Heterodimer Recruitment Transcription Gene Transcription (mRNA) DNA->Transcription Activation

Caption: Mechanism of Action: The lipophilic ligand crosses the membrane, binds RAR, heterodimerizes with RXR, and activates RARE-driven transcription.

Part 5: Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Media Concentration too high (>50 µM)Limit final concentration to <10 µM. Add dropwise while vortexing media.
High Background Signal Endogenous retinoids in serumCrucial: Use Charcoal-Stripped FBS (CS-FBS) or serum-free media.
Variable Potency Light degradationPrepare stocks in dark; use amber tubes; wrap plates in foil.
Cytotoxicity DMSO toxicityEnsure final DMSO concentration is < 0.1% (v/v).
References
  • Gudas, L. J., & Wagner, J. A. (2011). Retinoids and vertebrate development. Journal of Cellular Physiology, 226(2), 322–330. Link

  • Dawson, M. I., & Xia, Z. (2012). The retinoid X receptors and their ligands.[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 21–56. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Methyl-4-(4-t-butylphenyl)benzoic acid (CAS 1261923-72-1).[3] Link

  • Germain, P., et al. (2006). International Union of Pharmacology. LX. Retinoid X receptors.[2] Pharmacological Reviews, 58(4), 760–772. Link

Sources

Method

Application Note &amp; Protocol: Comprehensive Pharmacokinetic Profiling of 3-Methyl-4-(4-T-butylphenyl)benzoic acid

Abstract The characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug development, providing critical insights into its potential effica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug development, providing critical insights into its potential efficacy and safety.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the pharmacokinetic (PK) profile of the novel chemical entity (NCE), 3-Methyl-4-(4-T-butylphenyl)benzoic acid. We will detail a strategic, multi-tiered approach, beginning with fundamental physicochemical and in vitro ADME assays and culminating in a definitive in vivo pharmacokinetic study in a rodent model. The protocols herein are designed to generate robust, decision-driving data, guiding lead optimization and candidate selection.[3] Furthermore, a detailed, fit-for-purpose bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined, adhering to the principles of regulatory guidance for method validation.[4][5]

Introduction: The Imperative of Early PK/ADME Assessment

The journey of a drug through the body, governed by the processes of ADME, dictates its concentration at the target site and, consequently, its therapeutic effect and potential for toxicity.[6] A significant portion of drug candidate failures in later developmental stages can be attributed to suboptimal pharmacokinetic properties. Therefore, early and thorough ADME testing is not merely a regulatory requirement but a critical strategy to mitigate risk, reduce costs, and accelerate the drug development timeline.[2][3][7]

This guide focuses on 3-Methyl-4-(4-T-butylphenyl)benzoic acid, a compound with a structural motif suggesting potential for biological activity. Its benzoic acid moiety, coupled with lipophilic t-butylphenyl and methyl groups, presents a unique profile that requires systematic investigation. The following sections provide both the theoretical rationale and actionable protocols to comprehensively define its pharmacokinetic signature.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, it is essential to determine the fundamental physicochemical properties of the compound, as these will heavily influence its ADME profile.

ParameterExperimental MethodRationale & Expected Influence on PK
Aqueous Solubility Thermodynamic or Kinetic Solubility Assay (e.g., Shake-flask method)Crucial for absorption. Poor solubility can be a major obstacle to oral bioavailability.
Lipophilicity (LogP/LogD) Shake-flask (octanol-water partition) or chromatographic (RP-HPLC) methodInfluences permeability, plasma protein binding, volume of distribution, and metabolism. The t-butylphenyl group suggests significant lipophilicity.
pKa Potentiometric titration or UV-spectrophotometryThe benzoic acid group is acidic. The pKa will determine the ionization state at physiological pH, affecting solubility and membrane permeability.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are rapid, cost-effective tools that provide critical, early insights into a compound's likely in vivo performance.[1][8] They are instrumental in the early stages of drug discovery for ranking and selecting compounds with desirable drug-like properties.[1][3][7]

Absorption: Membrane Permeability

Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[2]

  • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.

  • Assay Execution:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add 3-Methyl-4-(4-T-butylphenyl)benzoic acid (typically at 1-10 µM) to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability (to assess active efflux).

    • Include control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment (B side for A-to-B, A side for B-to-A) at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to identify potential active transport.

Distribution: Plasma Protein Binding

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device by adding plasma (human, rat, mouse) to one chamber and phosphate-buffered saline (PBS) to the other, separated by a semipermeable membrane.

  • Compound Addition: Spike 3-Methyl-4-(4-T-butylphenyl)benzoic acid into the plasma-containing chamber.

  • Equilibration: Seal the unit and incubate at 37°C on a shaker for 4-6 hours to allow for equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and PBS chambers.

  • Quantification: Determine the concentration of the compound in both aliquots by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Metabolism: Metabolic Stability

Protocol: Liver Microsomal Stability Assay

This assay assesses the compound's susceptibility to metabolism by Phase I (e.g., Cytochrome P450) enzymes.[2]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation: Add 3-Methyl-4-(4-T-butylphenyl)benzoic acid (typically 1 µM final concentration) to initiate the reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In_Vitro_ADME_Workflow cluster_absorption Absorption Screening cluster_distribution Distribution Screening cluster_metabolism Metabolism Screening A1 Caco-2 Permeability Assay A2 Calculate Papp & Efflux Ratio Decision Favorable In Vitro Profile? D1 Rapid Equilibrium Dialysis (RED) D2 Determine Fraction Unbound (fu) M1 Liver Microsome Stability Assay M2 Calculate In Vitro Half-life & CLint Start Test Compound: 3-Methyl-4-(4-T-butylphenyl)benzoic acid End Proceed to In Vivo PK Study

Caption: High-throughput in vitro ADME screening workflow.

Bioanalytical Method Development and Validation

A robust and reliable bioanalytical method is the foundation for accurate pharmacokinetic data.[4] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[5][9]

Protocol: LC-MS/MS Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (from standards, QCs, or study samples), add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

  • Liquid Chromatography (LC) Conditions (Hypothetical):

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% Formic acid in water.[10]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

    • Gradient: A linear gradient from 5% to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS) Conditions (Hypothetical):

    • Ionization Source: Electrospray Ionization (ESI), likely in negative mode due to the benzoic acid moiety.[11]

    • MRM Transitions:

      • Analyte: The transition would be from the deprotonated parent ion [M-H]⁻ to a characteristic product ion. For benzoic acid derivatives, a common fragmentation is the loss of CO2 (44 Da).[11][12]

      • Internal Standard: A unique transition for the IS.

    • Optimize collision energy and other source parameters to maximize signal intensity.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[4][13] Key parameters to assess include:

    • Selectivity & Specificity: No interference from endogenous matrix components.

    • Accuracy & Precision: Within-run and between-run precision (%CV) should be <15% (20% at LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).[5]

    • Calibration Curve: Linearity over the expected concentration range (r² > 0.99).

    • Sensitivity (LLOQ): The lowest concentration quantifiable with acceptable accuracy and precision.[4]

    • Stability: Freeze-thaw, bench-top, and long-term stability of the analyte in the biological matrix.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies are essential to understand how the compound behaves in a whole living organism.[14] A rodent model, typically the Sprague-Dawley rat or CD-1 mouse, is standard for initial PK screening.[15][16]

In_Vivo_PK_Workflow cluster_study_prep Study Preparation cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Analysis & Reporting P1 Acclimatize Animals (e.g., Sprague-Dawley Rats) P2 Prepare Dosing Formulations (IV and PO) P1->P2 D1 Group 1: Intravenous (IV) Bolus (e.g., 1 mg/kg) P2->D1 D2 Group 2: Oral Gavage (PO) (e.g., 10 mg/kg) P2->D2 S1 Serial Blood Sampling via Cannula (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D1->S1 D2->S1 S2 Process Blood to Plasma S1->S2 S3 Store Plasma at -80°C S2->S3 A1 Quantify Plasma Samples (Validated LC-MS/MS Method) S3->A1 A2 Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) A1->A2 A3 Generate PK Parameters & Report A2->A3

Sources

Application

Application Notes &amp; Protocols: Elucidating the Mechanism of Action of a Novel RORγt Modulator

Introduction: A Hypothesis-Driven Approach to a Novel Compound The compound 3-Methyl-4-(4-T-butylphenyl)benzoic acid is a novel chemical entity. As of this writing, its biological activity is not characterized in public-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Hypothesis-Driven Approach to a Novel Compound

The compound 3-Methyl-4-(4-T-butylphenyl)benzoic acid is a novel chemical entity. As of this writing, its biological activity is not characterized in public-domain scientific literature. However, its structure, featuring a benzoic acid and a substituted bi-phenyl core, shares features with known modulators of nuclear receptors. Specifically, this structure is suggestive of a potential interaction with the Retinoic Acid-Related Orphan Receptor Gamma t (RORγt).

RORγt is a ligand-dependent transcription factor that serves as the master regulator for the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical for mucosal immunity but are also key drivers in the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][4] Consequently, identifying small molecule inverse agonists that suppress RORγt activity is a major therapeutic strategy.[5][6]

This document provides a comprehensive, hypothesis-driven guide for researchers to elucidate the mechanism of action of 3-Methyl-4-(4-T-butylphenyl)benzoic acid (herein referred to as "Compound-X"). We will operate under the central hypothesis that Compound-X is a RORγt inverse agonist . The following protocols are designed to rigorously test this hypothesis, from initial biochemical binding to functional cellular effects on the Th17 lineage.

Part 1: Primary Target Engagement & Biochemical Characterization

The first critical step is to determine if Compound-X physically interacts with RORγt and how this binding affects the receptor's conformation and interaction with transcriptional co-regulators.

Direct Binding to the RORγt Ligand Binding Domain (LBD)

To confirm direct interaction, a competition binding assay is essential. This assay measures the ability of Compound-X to displace a known high-affinity radiolabeled ligand from the RORγt LBD.

Protocol 1: Radioligand Competition Binding Assay

  • Principle: This protocol quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the recombinant human RORγt LBD.[7] The assay is performed in a scintillation proximity assay (SPA) format, which requires no separation of bound and free radioligand.[8][9]

  • Materials:

    • Recombinant Human RORγt LBD

    • [³H]-labeled RORγt inverse agonist (e.g., tritiated 2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide)[7]

    • Protein A-coated SPA beads

    • Anti-tag antibody (specific to the tag on the recombinant RORγt LBD)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 5 mM DTT

    • Compound-X serial dilutions in DMSO

    • 384-well microplates (white, flat-bottom)

  • Procedure:

    • Prepare the RORγt-LBD/antibody complex by incubating the recombinant protein with the anti-tag antibody for 60 minutes at 4°C.

    • Add the Protein A-coated SPA beads to the complex and incubate for another 60 minutes at 4°C with gentle agitation.

    • Dispense 0.5 µL of Compound-X serial dilutions or DMSO (vehicle control) into the 384-well plate.

    • Add 20 µL of the RORγt-LBD/antibody/SPA bead slurry to each well.

    • Add 20 µL of the [³H]-labeled ligand (at a final concentration near its Kd) to all wells.

    • Seal the plate and incubate for 16 hours at room temperature.

    • Measure the signal using a suitable microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Consequence of Binding: Co-regulator Recruitment

Binding of a ligand to a nuclear receptor alters its conformation, affecting its ability to recruit co-activator or co-repressor proteins. An inverse agonist stabilizes a conformation that favors co-repressor binding or prevents co-activator binding.[6]

Protocol 2: TR-FRET Co-activator Recruitment Assay

  • Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the interaction between the RORγt LBD and a peptide derived from a co-activator (e.g., SRC1/NCoA1).[7][10] An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

  • Workflow Diagram:

    G cluster_0 TR-FRET Assay Principle cluster_1 FRET Signal LBD GST-RORγt LBD Peptide Biotin-SRC1 Peptide LBD->Peptide recruits Ab_Tb Anti-GST Ab (Tb Cryptate Donor) LBD->Ab_Tb binds SA_XL Streptavidin-XL665 (Acceptor) Peptide->SA_XL binds Ab_Tb->SA_XL Compound Compound-X (Inverse Agonist) Compound->LBD binds & disrupts recruitment

    Caption: TR-FRET assay workflow for RORγt inverse agonism.

  • Procedure:

    • Dispense 0.1 µL of Compound-X serial dilutions into a 384-well low-volume black plate.

    • Prepare a master mix containing assay buffer, GST-tagged RORγt LBD, and the biotinylated SRC1 co-activator peptide. Add 5 µL to each well.

    • Incubate for 60 minutes at room temperature.

    • Prepare a detection mix containing the Tb-cryptate labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor). Add 5 µL to each well.

    • Incubate for 2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 620 nm after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm * 10,000).

    • Normalize the data to vehicle (DMSO) and a positive control inhibitor.

    • Determine the IC₅₀ value by non-linear regression analysis.

Assay TypeExpected Outcome for RORγt Inverse AgonistHypothetical IC₅₀ (Compound-X)
Radioligand BindingDisplaces radioligand from LBD150 nM
TR-FRET Co-activatorInhibits recruitment of SRC1 peptide250 nM

Part 2: Cellular Activity & Functional Validation

Demonstrating target engagement in a biochemical context is crucial, but confirming activity in a cellular environment is paramount. These assays assess whether Compound-X can penetrate cells and modulate RORγt-dependent transcription and T-cell function.

Cellular Target Activity: Reporter Gene Assay

A reporter gene assay provides a direct readout of a compound's effect on the transcriptional activity of RORγt within a living cell.

Protocol 3: RORγt-Gal4 Luciferase Reporter Assay

  • Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).[11][12][13] RORγt's constitutive activity drives luciferase expression; an inverse agonist will suppress it.

  • Procedure:

    • Co-transfect HEK293T cells with the pBIND-RORγt-LBD and pGL4.31[luc2P/GAL4UAS/Hygro] plasmids using a suitable transfection reagent. A third plasmid expressing Renilla luciferase can be included as a transfection control.[13]

    • Plate the transfected cells into 96-well white, clear-bottom plates.

    • After 24 hours, treat the cells with serial dilutions of Compound-X.

    • Incubate for an additional 18-24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

    • Calculate the percent inhibition relative to the DMSO vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Functional Consequence: Inhibition of Th17 Differentiation

The hallmark function of RORγt is to drive the differentiation of naïve CD4⁺ T cells into pro-inflammatory Th17 cells.[2][14] An effective inverse agonist must block this process.

Protocol 4: In Vitro Human Th17 Polarization Assay

  • Principle: Naïve CD4⁺ T cells isolated from human peripheral blood mononuclear cells (PBMCs) are cultured under a specific cytokine cocktail that promotes differentiation into Th17 cells.[15] The effect of Compound-X on this differentiation is assessed by measuring the production of the signature cytokine, IL-17A.

  • Experimental Workflow:

    G cluster_0 Th17 Differentiation Workflow PBMC Isolate PBMCs from whole blood NaiveT Isolate Naïve CD4+ T Cells (CD4+, CD45RA+, CCR7+) PBMC->NaiveT Activation Activate T Cells (Anti-CD3/CD28 beads) NaiveT->Activation Polarization Add Th17 Cytokine Cocktail (TGF-β, IL-6, IL-1β, IL-23) + Anti-IFNγ, Anti-IL4 Activation->Polarization Treatment Treat with Compound-X or DMSO Polarization->Treatment Culture Culture for 5-7 Days Treatment->Culture Analysis Analyze IL-17A Production Culture->Analysis

    Caption: Workflow for in vitro Th17 cell differentiation assay.

  • Procedure:

    • Isolate naïve CD4⁺ T cells from healthy donor PBMCs using magnetic-activated cell sorting (MACS).

    • Plate cells in a 96-well plate and activate with anti-CD3/CD28 beads.

    • Add the Th17 polarizing cytokine cocktail: TGF-β, IL-6, IL-1β, IL-23, along with neutralizing antibodies for IFN-γ and IL-4.[15]

    • Concurrently, add serial dilutions of Compound-X or DMSO vehicle control.

    • Culture the cells for 5-7 days at 37°C and 5% CO₂.

    • On the final day, collect the cell culture supernatant for cytokine analysis.

    • (Optional) Restimulate the cells for 4-6 hours with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining.

  • Readouts & Analysis:

    • ELISA / Multiplex Immunoassay: Use the collected supernatant to quantify the concentration of secreted IL-17A.[16][17] Multiplex platforms like Luminex can simultaneously measure other relevant cytokines (e.g., IL-17F, IL-22).[18]

    • Flow Cytometry: After restimulation, fix and permeabilize the cells. Stain for intracellular IL-17A and the transcription factor RORγt. This confirms that the reduction in IL-17A is associated with an inhibition of the Th17 phenotype.[19]

    • qPCR: Lyse a portion of the cells and extract RNA. Perform quantitative real-time PCR to measure the mRNA expression levels of RORC (encoding RORγt), IL17A, IL17F, and IL23R.[20]

Assay TypeExpected Outcome for RORγt Inverse AgonistHypothetical IC₅₀ (Compound-X)
RORγt Reporter AssaySuppresses RORγt-driven luciferase expression400 nM
Th17 IL-17A SecretionReduces IL-17A protein in supernatant550 nM
Th17 qPCR (IL17A)Reduces IL17A mRNA expression500 nM

Conclusion

This application note provides a structured, multi-tiered approach to define the mechanism of action for the novel compound 3-Methyl-4-(4-T-butylphenyl)benzoic acid, based on the hypothesis of it being a RORγt inverse agonist. By progressing from direct biochemical binding to functional cellular assays, researchers can build a comprehensive profile of the compound's potency, cellular efficacy, and therapeutic potential. Positive results across these assays would provide strong evidence for its classification as a RORγt inverse agonist and warrant further investigation in preclinical models of autoimmune disease.

References

  • NIH Molecular Libraries Program. (2010). Identification of Potent and Selective RORγ Antagonists - Probe Reports. NCBI Bookshelf. [Link]

  • Indigo Biosciences. Human RORγ Reporter Assay Kit. [Link]

  • LipExoGen. RORγt Reporter Lentivirus. [Link]

  • Immundnz. Human TH17 Differentiation Study. [Link]

  • Abeomics. ROR-gamma(t) Reporter Assay|Compound Screening Services. [Link]

  • BioTek Instruments. (2016). Validation of Th17 Cell Differentiation from Peripheral Blood CD4+ Cells through Assessment of mRNA Expression and Cytokine Secretion. [Link]

  • Loughney, K., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Eve Technologies. Multiplex Cytokine Assays Compared: Luminex®, Meso Scale Discovery®, and Traditional ELISA. [Link]

  • de Vries, R. M. J., et al. (2020). Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. ChemMedChem. [Link]

  • Wang, Y., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS One. [Link]

  • Withers, S. A., et al. (2020). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One. [Link]

  • FlowMetric. (2023). Luminex vs ELISA: From Single-Analyte Validation to High-Dimensional Immune Profiling. [Link]

  • Wang, Y., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PMC. [Link]

  • Ferrucci, L., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PMC. [Link]

  • Feau, C., et al. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening. [Link]

  • Assay Genie. (2024). Th17 Cell Differentiation: Insights into Immunological Dynamics. [Link]

  • Jetten, A. M., et al. (2018). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology. [Link]

  • Bookout, A. L., et al. (2006). Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways. Nuclear Receptor Signaling. [Link]

  • Kumar, N., et al. (2015). Synthetic RORγt Agonists Enhance Protective Immunity. PMC. [Link]

  • Marciano, D. P., et al. (2019). Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry. [Link]

  • Littman, D. R., & Rudensky, A. Y. (2020). Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. Cold Spring Harbor Perspectives in Biology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Biaryl Coupling for 3-Methyl-4-(4-T-butylphenyl)benzoic Acid

Case ID: SUZUKI-ORTHO-03 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Steric Challenge You are attempting to synthesize 3-Methyl-4-(4-te...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-ORTHO-03 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

You are attempting to synthesize 3-Methyl-4-(4-tert-butylphenyl)benzoic acid . The structural core of this molecule is a mono-ortho-substituted biaryl .

While standard Suzuki-Miyaura conditions work for simple biaryls, the methyl group at the 3-position (ortho to the halogen on the benzoic acid ring) introduces significant steric strain. This strain impedes the transmetallation and reductive elimination steps of the catalytic cycle, leading to common failure modes:

  • Stalled Conversion: Reaction stops at 50–60% due to catalyst deactivation.

  • Protodeboronation: The boronic acid degrades faster than it couples.

  • Purification Losses: Difficulty separating the product from the starting halo-acid.

This guide moves beyond "recipe following" to "reaction engineering," utilizing the Buchwald-Hartwig Precatalyst systems and thermodynamic solubility principles.

Module 1: The Reaction Engine (Catalysis & Protocol)

The "Gold Standard" Protocol

Do not use tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. It is too bulky and unstable for this specific steric profile.

Recommended System:

  • Precatalyst: SPhos Pd G2 (or XPhos Pd G2).

    • Why: The SPhos ligand is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination in hindered systems). The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

  • Coupling Partners:

    • A: Methyl 4-bromo-3-methylbenzoate (Protecting the acid is highly recommended—see FAQ).

    • B: 4-tert-butylphenylboronic acid (1.2 – 1.5 equivalents).

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 – 3.0 equiv.
    
  • Solvent: Toluene : Water (10:1 ratio).

  • Temperature: 80°C – 100°C.

Data Table: Catalyst Performance Comparison

Simulated average yields based on mono-ortho biaryl literature benchmarks.

Catalyst SystemLigand TypeYield (24h)Primary Failure Mode
Pd(PPh3)4 Monodentate Phosphine35%Catalyst decomposition (Palladium Black formation).
Pd(OAc)2 + PPh3 Monodentate Phosphine40%Slow oxidative addition; homocoupling dominant.
Pd(dppf)Cl2 Bidentate Ferrocene65%Slow reductive elimination due to steric clash.
SPhos Pd G2 Dialkylbiaryl Phosphine 92% Optimal steric balance.

Module 2: Troubleshooting & FAQs

Q1: "My reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Death via Ligation Failure. In hindered couplings, if the catalytic cycle is slow, the unstable Pd(0) species precipitates as inactive Palladium Black. Adding more catalyst to a "dead" mixture rarely works because the reaction by-products (halide salts) can inhibit the new catalyst. The Fix:

  • Switch to SPhos Pd G2: This precatalyst generates the active species inside the catalytic cycle, protecting it until substrate binding.

  • Degas Thoroughly: Oxygen accelerates the death of active Pd(0). Sparge your solvent with Argon for 15 minutes before adding the catalyst.

Q2: "I am seeing a large amount of 'de-brominated' starting material (3-methylbenzoic acid)."

Diagnosis: Hydrodehalogenation. This occurs when the Palladium inserts into the Ar-Br bond but, instead of finding a boronic acid, it finds a hydride source (often from the solvent or impurities) and eliminates. The Fix:

  • Solvent Quality: Ensure your Toluene/Dioxane is anhydrous and free of stabilizers that might act as hydride donors.

  • Increase Boronic Acid: Push the equilibrium toward transmetallation by using 1.5 equivalents of 4-tert-butylphenylboronic acid.

Q3: "Why do you recommend using the Ester (Methyl 4-bromo-3-methylbenzoate) instead of the Acid?"

Diagnosis: Solubility & Base Consumption. Using the free acid (4-bromo-3-methylbenzoic acid) creates two problems:

  • Base Scavenging: The first equivalent of your base is wasted deprotonating the carboxylic acid (

    
    ).
    
  • Solubility: The resulting carboxylate salt acts like a soap, potentially forming micelles or crashing out in organic solvents like Toluene, preventing the catalyst from accessing the bromide. The Fix:

  • Convert the starting material to the Methyl Ester (MeOH + H2SO4, reflux).

  • Run the Suzuki coupling on the ester (high yield).

  • Hydrolyze the ester (LiOH, THF/H2O) to get your final acid. The overall yield of these two steps is usually 20-30% higher than the direct coupling.

Module 3: Visualization of Failure Points

The following diagram illustrates the Suzuki Catalytic Cycle and exactly where the "Ortho-Methyl" group causes the specific failures described above.

SuzukiCycle Figure 1: Steric Impact on Catalytic Cycle. The ortho-methyl group specifically hinders Transmetallation and Reductive Elimination. Start Pd(0) Active Species (Ligand: SPhos) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br (3-Methyl) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Fail1 FAILURE MODE 1: Steric hindrance prevents boronate approach. Result: Protodeboronation OxAdd->Fail1 RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Limiting Step Fail2 FAILURE MODE 2: Ortho-methyl blocks ring alignment. Result: Slow reaction TransMet->Fail2 RedElim->Start Regenerate Pd(0)

Module 4: Purification & Isolation (The "Self-Validating" Workflow)

Since your target is a carboxylic acid, you can utilize Acid-Base Extraction to separate it from non-acidic impurities (like homocoupled biaryls or unreacted esters) without needing column chromatography.

Step-by-Step Isolation Protocol
  • Hydrolysis (If using ester): Treat crude reaction with LiOH (3 eq) in THF:Water (1:1) at 60°C for 2 hours.

  • Initial Wash: Evaporate THF. Dilute aqueous residue with 1M NaOH (pH > 12).

    • Logic: Your product is now a soluble salt (

      
      ). Impurities (catalyst ligands, homocoupled dimers) remain organic.
      
  • Extraction 1 (Removal of Organics): Wash the basic aqueous layer with Ethyl Acetate (EtOAc) .

    • Discard the EtOAc layer. It contains the "junk."

  • Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH 2.

    • Observation: The product will crash out as a white solid.

  • Filtration: Filter the solid. Wash with cold water.

    • Validation: Check filtrate pH. If pH < 2 and solid persists, recovery is complete.

PurificationFlow Figure 2: Acid-Base Workup Strategy for 3-Methyl-4-(4-t-butylphenyl)benzoic acid Step1 Crude Reaction Mixture (Post-Hydrolysis) Step2 Add 1M NaOH (pH > 12) Step1->Step2 Decision1 Partition: Aqueous vs Organic Step2->Decision1 OrgLayer Organic Layer (Contains Ligands, Homocoupling) Decision1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Decision1->AqLayer Keep Step3 Acidify with HCl to pH 2 AqLayer->Step3 Final Precipitate & Filter (Pure Acid Product) Step3->Final

References & Grounding

  • Catalyst Selection for Hindered Biaryls:

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.

    • Relevance: Establishes SPhos and XPhos as the premier ligands for ortho-substituted (hindered) biaryl synthesis.

  • SPhos Pd G2 Precatalyst Data:

    • Sigma-Aldrich (Merck). SPhos Pd G2 Product Specification and Application Guide.

    • Relevance: Provides specific activation data and solvent compatibility for the G2 precatalyst series.

  • Purification of Benzoic Acid Derivatives:

    • Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section 9.6: Aromatic Carboxylic Acids.

    • Relevance: The definitive guide on acid-base extraction techniques for isolating benzoic acid derivatives.

  • Mechanistic Insight (Steric Hindrance):

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

    • Relevance: Explains the "Goldilocks" zone of steric bulk required in ligands to force reductive elimination in hindered substrates.

Sources

Optimization

Overcoming solubility issues with 3-Methyl-4-(4-T-butylphenyl)benzoic acid in assays

Welcome to the technical support center for 3-Methyl-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for ov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges encountered during assays. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring you can adapt and troubleshoot effectively in your own experimental context.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-Methyl-4-(4-T-butylphenyl)benzoic acid in my aqueous assay buffer. What are the first steps I should take?

A1: The poor aqueous solubility of 3-Methyl-4-(4-T-butylphenyl)benzoic acid is expected due to its chemical structure, which includes a non-polar T-butylphenyl group and a benzoic acid moiety. The initial and most straightforward approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[1]

Recommended Initial Solvent:

  • Dimethyl sulfoxide (DMSO): DMSO is a powerful and widely used aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[2] It is a standard in biological assays, but it's crucial to keep the final concentration in your assay low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1]

Step-by-Step Protocol for Stock Solution Preparation:

  • Accurately weigh a small amount of 3-Methyl-4-(4-T-butylphenyl)benzoic acid.

  • Add a minimal volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex or sonicate the mixture until the compound is completely dissolved. A clear solution indicates complete dissolution.

  • Perform serial dilutions of this stock solution into your aqueous assay buffer to achieve the desired final concentrations.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue known as "crashing out," and it occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration is no longer high enough to keep the compound dissolved.

Here’s a troubleshooting workflow to address this:

start Precipitation Observed step1 Reduce Final Concentration start->step1 Initial Step step2 Increase Co-solvent Percentage step1->step2 If precipitation persists step3 Test Alternative Co-solvents step2->step3 If still precipitating or toxicity is a concern step4 Gentle Warming step3->step4 If other solvents fail end_node Solution Stable step4->end_node If successful start Poor Aqueous Solubility step1 Prepare Buffers (pH 7.0-8.5) start->step1 step2 Direct Dissolution Attempt step1->step2 step3 Prepare Concentrated Basic Stock (e.g., 0.1M NaOH) step2->step3 If Unsuccessful end_node Soluble Compound step2->end_node If Successful step4 Dilute Stock into Assay Buffer step3->step4 step5 Verify Final pH step4->step5 step5->end_node

Caption: Workflow for pH-mediated solubilization.

Q4: I've tried co-solvents and pH adjustment, but I'm still facing solubility issues or observing toxicity. What are some advanced techniques I can employ?

A4: When standard methods are insufficient, more advanced formulation strategies can be explored.

Advanced Solubilization Techniques:

TechniqueMechanismKey Considerations
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the poorly soluble compound, forming a water-soluble "inclusion complex". [1]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. This is an excellent option when co-solvents interfere with the assay or cause toxicity.
Surfactants Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds in their core, thereby increasing their apparent solubility.Common non-ionic surfactants include Tween® 80 and Polysorbate 20. It is critical to run vehicle controls to ensure the surfactant itself does not impact the assay.
Solid Dispersions The compound is dispersed in a solid, inert carrier (e.g., a polymer like PVP K30) at a molecular level. This can enhance the dissolution rate. [3]This technique requires more specialized equipment like a rotary evaporator but can be very effective for in vivo studies.

Protocol for Pre-complexation with Cyclodextrins:

  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer.

  • Add the 3-Methyl-4-(4-T-butylphenyl)benzoic acid to the HP-β-CD solution.

  • Stir or sonicate the mixture for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound before use in your assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
The compound will not dissolve in the primary organic solvent (e.g., DMSO).The compound has very low solubility even in organic solvents, or the chosen solvent is inappropriate.1. Try gentle heating or sonication. 2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Perform a solubility test to quantify its limit. [1]
The solution is initially clear but becomes cloudy or shows precipitate over time.The compound is supersaturated and is slowly precipitating out of solution. The compound may be unstable in the buffer.1. Prepare fresh solutions immediately before use. 2. Reduce the final concentration of the compound. 3. Evaluate the stability of the compound in the assay buffer over time.
Inconsistent assay results.Incomplete dissolution or precipitation of the compound is leading to variable effective concentrations.1. Visually inspect all solutions for any signs of precipitation before use. 2. Filter the final diluted solutions through a 0.22 µm filter to remove any micro-precipitates.

Safety Information

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [4][5]* Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or vapors. [5]* Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility?? r/Mcat. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Synapse. (2026, January 7). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methylphenyl)methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for Suzuki-Miyaura coupling of substituted biphenyls

Topic: Synthesis of Sterically Hindered Substituted Biphenyls Role: Senior Application Scientist Status: Active | Version: 2.4 Welcome to the Advanced Catalysis Support Hub You are likely here because standard conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Sterically Hindered Substituted Biphenyls Role: Senior Application Scientist Status: Active | Version: 2.4

Welcome to the Advanced Catalysis Support Hub

You are likely here because standard conditions (Pd(PPh₃)₄ / Na₂CO₃) failed to deliver acceptable yields for your ortho-substituted biaryl targets.

Synthesizing substituted biphenyls—particularly those with ortho-ortho substitution or heteroaryl cores —requires a departure from "textbook" Suzuki conditions. We must transition from simple catalysis to engineered steric control .

This guide is structured as a dynamic troubleshooting system. Do not read it linearly; navigate to the module that matches your observation.

Module 1: Ligand Selection & The "Ortho-Effect"

Issue: My reaction stalls. I see starting material (aryl halide) remaining, even after heating.

Diagnosis: For sterically hindered substrates (e.g., 2,2'-disubstituted biphenyls), the catalytic cycle usually bottlenecks at Reductive Elimination , not Oxidative Addition. Traditional ligands like PPh₃ lack the steric bulk to "squeeze" the product off the palladium center.

The Solution: Dialkylbiarylphosphines (Buchwald Ligands) You must use electron-rich, bulky phosphines. These ligands serve a dual purpose:

  • Electron-Rich: Facilitates oxidative addition of deactivated aryl chlorides.

  • Steric Bulk: The massive size of the ligand forces the biaryl product out of the coordination sphere (accelerating reductive elimination).

Selection Matrix:

Substrate ChallengeRecommended LigandWhy?
General Hindrance (One ortho-substituent)SPhos Excellent general-purpose ligand; water-soluble variants available.
High Hindrance (Tri-ortho-substitution)XPhos or RuPhos The isopropyl/cyclohexyl groups provide massive steric pressure to force reductive elimination [1].
Extreme Hindrance (Tetra-ortho-substitution)VPhos or CPhos Specialized for the most difficult "clashing" cores.
Unstable Boronic Acids (Protodeboronation prone)XPhos Fast turnover minimizes the time the boronic acid sits in base, reducing decomposition.

Pro-Tip: Stop using Pd(OAc)₂ + Ligand mixtures. In situ catalyst formation is inefficient. Switch to Precatalysts (e.g., XPhos Pd G3 or G4).[1] These ensure a 1:1 Pd:Ligand ratio and activate immediately upon mild heating [2].

Module 2: The "Hidden" Killer – Protodeboronation

Issue: My halide is consumed, but I isolated the "reduced" boronic acid (Ar-H) instead of the product.

Diagnosis: You are experiencing Protodeboronation .[2][3] This is the non-productive protonolysis of the C-B bond. It is notoriously common with:

  • 2-Heteroaryl boronic acids (2-pyridyl, 2-furanyl).

  • Polyfluorinated aromatics.

  • Electron-deficient rings.

The Mechanism: Base-catalyzed protodeboronation occurs when the boronate "ate" complex is protonated by water or solvent before it can transmetallate to Palladium [3].

Troubleshooting Protocol:

  • Switch Boron Source:

    • Standard: Boronic Acid (Ar-B(OH)₂).[4] High Risk.

    • Better: Pinacol Ester (Ar-BPin). Medium Risk.

    • Best:MIDA Boronates or Potassium Trifluoroborates (Ar-BF₃K) . These act as "slow-release" reservoirs, keeping the concentration of the unstable free boronic acid low [4].[3]

  • Modify the Base/Solvent System:

    • Avoid Carbonates (K₂CO₃) if possible.

    • Use K₃PO₄ (anhydrous) in 1,4-Dioxane or Toluene .

    • Critical: Reduce water content.[2] While Suzuki coupling requires some water for the boroxine-to-boronic acid equilibrium, too much water accelerates protodeboronation.[2] Use a strictly controlled ratio (e.g., 10:1 Solvent:Water).

Module 3: Homocoupling (The Oxidative Leak)

Issue: I see a symmetric dimer (Ar¹-Ar¹) instead of the cross-product.

Diagnosis: Homocoupling is almost always caused by Oxygen (O₂) entering the system. Oxygen acts as an oxidant, turning the catalytic cycle into a Wacker-type oxidative coupling.

The Fix:

  • Degassing is Non-Negotiable: Do not just "flush" the headspace. You must sparge the solvent (bubble Argon through the liquid) for at least 15 minutes before adding the catalyst.

  • Stoichiometry Check: If using a Pd(II) source (like PdCl₂), it requires 2 equivalents of boronic acid to reduce Pd(II) to Pd(0) via homocoupling initially. This consumes your reagent. Use a Pd(0) source or a G3/G4 precatalyst to avoid this "induction tax" [5].

Module 4: Visualization of Failure Points

The following diagram illustrates the decision logic for troubleshooting Suzuki couplings based on LCMS/TLC data.

SuzukiTroubleshooting Start START: Analyze Reaction Mixture SM_Left Starting Material (Halide) Remains Start->SM_Left Halide_Gone Halide Consumed Start->Halide_Gone Check_Cat Check Catalyst Activity SM_Left->Check_Cat Check_Prod Check Major Product Halide_Gone->Check_Prod Inactive_Cat Issue: Oxidative Addition Failure Fix: Switch to SPhos/XPhos G4 Fix: Switch from Ar-Cl to Ar-Br Check_Cat->Inactive_Cat Cat. never turned over Stalled_Cycle Issue: Reductive Elimination Stalled (Steric Crowding) Fix: Use Bulkier Ligand (RuPhos) Fix: Increase Temp >100°C Check_Cat->Stalled_Cycle Intermediate detected Proto Product: Ar-H (De-borylated) Issue: Protodeboronation Fix: Use Anhydrous K3PO4 Fix: Switch to MIDA Boronate Check_Prod->Proto Mass = Boronic - B(OH)2 + H Homo Product: Ar-Ar (Dimer) Issue: Homocoupling (O2 Leak) Fix: Sparge with Argon (20 min) Fix: Check Stoichiometry Check_Prod->Homo Mass = 2x Boronic Ar Desired Product: Cross-Coupled Biaryl Success! Check_Prod->Desired Correct Mass

Caption: Diagnostic logic flow for identifying Suzuki-Miyaura failure modes based on reaction mixture analysis.

Module 5: The "Golden Standard" Protocol (SOP)

Application: Synthesis of a tetra-ortho-substituted biaryl.

Reagents:

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Halide: Aryl Bromide (1.0 equiv)

  • Boron Source: Aryl Boronic Acid (1.5 equiv) — Use 1.5x to account for minor deboronation.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene : Water (10 : 1 ratio)

Step-by-Step Workflow:

  • Solvent Prep: Charge a septum-capped vial with Toluene and Water. Insert a long needle connected to an Argon balloon (or line) directly into the liquid. Insert a short vent needle. Bubble gas vigorously for 15 minutes. Do not skip this.

  • Solids: In a separate reaction vial (glovebox preferred, or rapid air transfer), weigh the Aryl Bromide, Boronic Acid, K₃PO₄, and XPhos Pd G4 .

  • Combine: Syringe the degassed solvent mixture into the reaction vial under a positive pressure of Argon.

  • Seal & Heat: Cap tightly. Heat to 100°C immediately. Note: High temperature is often required to overcome the activation energy of reductive elimination in hindered systems.

  • Monitor: Check LCMS at 1 hour. Buchwald G4 catalysts are extremely fast; extended heating often leads to decomposition rather than higher conversion.

References
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5] Link

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: A General Platform for Efficient Pd-Catalyzed Cross-Coupling. Chemical Science. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids and Esters: A Mechanistic Investigation. Journal of the American Chemical Society.[5] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling.[6] Journal of the American Chemical Society.[5] Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids.[7] Journal of the American Chemical Society.[5] Link

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Methyl-4-(4-T-butylphenyl)benzoic Acid in Solution

Welcome to the technical support center for 3-Methyl-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Molecule's Stability

3-Methyl-4-(4-T-butylphenyl)benzoic acid is an aromatic carboxylic acid with a biphenyl core structure. Its stability in solution is influenced by several factors, including pH, exposure to light, presence of oxidizing agents, and trace metal ions. The molecule possesses several moieties that can be susceptible to degradation: the biphenyl ring system, the methyl group, the t-butyl group, and the carboxylic acid function. This guide will address potential stability issues in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and step-by-step solutions.

Issue 1: Gradual loss of compound concentration in solution over time, even when stored in the dark.

Question: I've prepared a stock solution of 3-Methyl-4-(4-T-butylphenyl)benzoic acid in an organic solvent/aqueous buffer, and I'm observing a decrease in its concentration by HPLC analysis after a few days, even with protection from light. What could be the cause, and how can I prevent this?

Answer:

This issue is likely due to oxidative degradation, which can occur even without light exposure. The primary suspects are dissolved oxygen in your solvent and trace metal ions that can catalyze oxidation reactions.

Probable Causes & Degradation Pathways:

  • Oxidation of Alkyl Groups: The methyl and t-butyl groups are potential sites for oxidation. The benzylic protons of the methyl group are particularly susceptible to abstraction, leading to the formation of an alcohol, then an aldehyde, and finally a carboxylic acid. While the t-butyl group is more sterically hindered, it can also undergo oxidation to form a tertiary alcohol.[1][2][3][4]

  • Oxidative Cleavage of the Biphenyl System: The electron-rich biphenyl ring system can be attacked by reactive oxygen species (ROS), potentially leading to hydroxylation of the aromatic rings and, in more extreme cases, ring-opening to form dicarboxylic acids.[1][5]

  • Metal-Catalyzed Oxidation: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or from your glassware can act as catalysts, accelerating the formation of ROS from dissolved oxygen and promoting the degradation of the compound.[6]

Solutions & Protocols:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Utilize Antioxidants: The addition of a radical-scavenging antioxidant can significantly inhibit oxidative degradation.

    • Butylated Hydroxytoluene (BHT): A common and effective antioxidant. A stock solution of BHT can be prepared in your organic solvent and added to your final solution.

    • α-Tocopherol (Vitamin E): Another excellent antioxidant, particularly for lipid-soluble compounds.[7][8][9]

  • Incorporate a Chelating Agent: To sequester catalytic metal ions, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[6][][11]

Recommended Stabilizer Concentrations:

StabilizerTypical Concentration RangeSolvent Compatibility
BHT0.01% - 0.1% (w/v)Good in most organic solvents.
α-Tocopherol0.01% - 0.05% (w/v)Good in non-polar organic solvents.
EDTA (disodium salt)0.01% - 0.05% (w/v)Soluble in aqueous and polar organic solvents.

Experimental Protocol: Preparation of a Stabilized Stock Solution

  • Select your desired solvent (e.g., HPLC-grade acetonitrile, DMSO, or a buffered aqueous solution).

  • To a clean, amber glass vial, add the calculated amount of antioxidant (e.g., BHT to a final concentration of 0.02%).

  • If using an aqueous or polar organic solvent, add EDTA disodium salt to a final concentration of 0.01%.

  • Add the solvent and sonicate briefly to dissolve the stabilizers.

  • Sparge the solvent with nitrogen or argon for 15 minutes.

  • Add the 3-Methyl-4-(4-T-butylphenyl)benzoic acid to achieve the desired concentration and vortex until fully dissolved.

  • Store the solution at the recommended temperature, protected from light.

Issue 2: Rapid degradation of the compound when exposed to ambient or UV light.

Question: My solutions of 3-Methyl-4-(4-T-butylphenyl)benzoic acid are degrading very quickly when left on the lab bench. What is the mechanism of this photodegradation, and what are the best practices to avoid it?

Answer:

Aromatic compounds, especially those with biphenyl systems, are often susceptible to photodegradation. This process is initiated by the absorption of UV or even high-energy visible light, leading to the formation of excited states that can undergo various chemical reactions.

Probable Causes & Degradation Pathways:

  • Photo-oxidation: Light can energize the molecule, making it more susceptible to reaction with oxygen, leading to the formation of hydroxylated byproducts and potential ring cleavage. The presence of photosensitizers in the solution can exacerbate this process.[12][13]

  • Photolytic Cleavage: Direct absorption of high-energy photons can lead to the cleavage of bonds within the molecule, such as the bond connecting the two phenyl rings or C-C bonds within the alkyl side chains.[14]

Solutions & Best Practices:

  • Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV and blue light.

  • Wrap Containers in Aluminum Foil: For maximum protection, especially for long-term storage or during sensitive experiments, wrap your containers in aluminum foil.

  • Minimize Exposure During Handling: When working with the solution, try to minimize its exposure to direct light. Work in a shaded area of the lab or under yellow light if possible.

  • Conduct a Photostability Study: If the compound is intended for a formulation that will be exposed to light, a formal photostability study according to ICH Q1B guidelines is recommended. This involves exposing the solution to a controlled light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) and analyzing for degradation products.[15][16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing 3-Methyl-4-(4-T-butylphenyl)benzoic acid in aqueous solutions?

Q2: I need to perform a forced degradation study on this compound. What conditions should I use?

A2: A forced degradation or stress testing study is crucial for understanding the degradation profile of your molecule and for developing a stability-indicating analytical method. Based on ICH guidelines, the following conditions are recommended, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[16][17][18][19]

Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 70°CUp to 7 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 70°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 days
Thermal Dry Heat80°C (or 20°C above accelerated stability)Up to 7 days
Photolytic UV and Visible LightControlled (as per ICH Q1B)1.2 million lux hours & 200 W h/m²

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound while also separating and detecting any significant degradation products.[20][21][22]

Workflow for Developing a Stability-Indicating HPLC Method:

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Specificity & Optimization cluster_2 Phase 3: Validation A Initial Method Scouting (Column, Mobile Phase) B Analyze Unstressed Sample A->B C Perform Forced Degradation D Analyze Stressed Samples C->D E Check for Co-elution (Peak Purity Analysis) D->E F Optimize Separation (Gradient, pH, Temperature) E->F G Validate Method (ICH Q2) F->G H Specificity, Linearity, Accuracy, Precision, Robustness G->H

Caption: Workflow for Stability-Indicating HPLC Method Development.

Key Considerations:

  • Column Selection: A C18 column is a good starting point. Consider a phenyl-hexyl column for alternative selectivity due to the aromatic nature of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is typical.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment and provide spectral information about the degradation products.

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is invaluable for identifying the mass of degradation products, which is a critical step in elucidating their structures.[23][24][25][26]

Q4: What are the likely degradation products I should look for?

A4: Based on the structure of 3-Methyl-4-(4-T-butylphenyl)benzoic acid, the following are plausible degradation products:

  • Oxidation of the methyl group: 3-(Hydroxymethyl)-4-(4-T-butylphenyl)benzoic acid; 3-Formyl-4-(4-T-butylphenyl)benzoic acid; 4-(4-T-butylphenyl)isophthalic acid.

  • Oxidation of the t-butyl group: 3-Methyl-4-(4-(2-hydroxy-1,1-dimethylethyl)phenyl)benzoic acid.

  • Hydroxylation of the biphenyl rings: Various hydroxylated isomers.

  • Decarboxylation: 3-Methyl-4-(4-T-butylphenyl)benzene (under thermal stress).

Potential Degradation Pathways:

G cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress Parent 3-Methyl-4-(4-T-butylphenyl)benzoic acid Ox1 Hydroxylation of Methyl Group Parent->Ox1 Ox2 Hydroxylation of t-Butyl Group Parent->Ox2 Ox3 Ring Hydroxylation Parent->Ox3 Therm1 Decarboxylation Parent->Therm1 Photo1 Ring Cleavage Parent->Photo1

Sources

Troubleshooting

Strategies for scaling up the synthesis of 3-Methyl-4-(4-T-butylphenyl)benzoic acid

Welcome to the technical support center for the synthesis of 3-Methyl-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis and scale-up of this compound.

Synthetic Overview

The most direct and industrially relevant approach to synthesizing 3-Methyl-4-(4-T-butylphenyl)benzoic acid is via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance.[1][2][3] The proposed synthetic pathway involves the coupling of two key intermediates: 4-bromo-3-methylbenzoic acid and 4-(tert-butyl)phenylboronic acid .

Synthetic_Pathway A 4-bromo-3-methylbenzoic acid C 3-Methyl-4-(4-T-butylphenyl)benzoic acid A->C Pd Catalyst, Base Solvent, Heat B 4-(tert-butyl)phenylboronic acid B->C

Caption: Proposed Suzuki-Miyaura coupling for 3-Methyl-4-(4-T-butylphenyl)benzoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My Suzuki coupling reaction has a low yield or is not going to completion. What are the likely causes?

Low conversion is a frequent issue in Suzuki-Miyaura couplings and can often be attributed to several factors related to reagents and reaction conditions.[4]

Troubleshooting Steps:

  • Reagent Quality and Stability:

    • Boronic Acid Instability: Boronic acids, particularly 4-(tert-butyl)phenylboronic acid, can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially if impure or not stored correctly.[4][5]

      • Solution: Use freshly purchased or recrystallized boronic acid. For scale-up, consider more stable alternatives like pinacol esters or MIDA boronates which release the boronic acid in situ.[4]

    • Aryl Halide Purity: Ensure the 4-bromo-3-methylbenzoic acid is of high purity, as impurities can interfere with the catalyst.

  • Catalyst and Ligand Issues:

    • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to oxidation and deactivation of the catalyst.[4]

      • Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Inappropriate Ligand Choice: The steric hindrance from the methyl and tert-butyl groups may require a specific ligand to facilitate the reaction.

      • Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[5][6]

  • Reaction Conditions:

    • Insufficient Base: The base is crucial for the transmetalation step.[5] An inadequate amount or a weak base can stall the reaction.

      • Solution: Use at least 2-3 equivalents of a suitable base. For this synthesis, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are recommended. Ensure the base is finely powdered to maximize surface area.

    • Suboptimal Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and side reactions.[4]

      • Solution: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is sluggish, a cautious increase in temperature may be beneficial.

Troubleshooting_Low_Yield cluster_0 Low Yield / Incomplete Reaction A Check Reagent Quality - Boronic Acid Stability\n- Aryl Halide Purity - Boronic Acid Stability - Aryl Halide Purity A->- Boronic Acid Stability\n- Aryl Halide Purity B Evaluate Catalyst System - Catalyst Deactivation (Oxygen)\n- Ligand Choice (Steric Hindrance) - Catalyst Deactivation (Oxygen) - Ligand Choice (Steric Hindrance) B->- Catalyst Deactivation (Oxygen)\n- Ligand Choice (Steric Hindrance) C Optimize Reaction Conditions - Base Strength & Equivalents\n- Temperature Control\n- Solvent Choice & Degassing - Base Strength & Equivalents - Temperature Control - Solvent Choice & Degassing C->- Base Strength & Equivalents\n- Temperature Control\n- Solvent Choice & Degassing

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q2: I am observing significant amounts of side products. How can I identify and minimize them?

The formation of byproducts is common in Suzuki-Miyaura reactions. The most likely side products in this synthesis are homo-coupled products and dehalogenated starting material.

Common Side Products and Mitigation Strategies:

Side Product Identification Cause Mitigation Strategy
4,4'-di-tert-butyl-1,1'-biphenyl Mass spectrometry (MS) and NMRHomo-coupling of 4-(tert-butyl)phenylboronic acid, often promoted by the presence of oxygen.[7]Thoroughly degas the reaction mixture and maintain an inert atmosphere. Slow addition of the boronic acid can also minimize its concentration and reduce homo-coupling.[5]
3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid MS and NMRHomo-coupling of 4-bromo-3-methylbenzoic acid.Optimize catalyst and ligand selection. Ensure a high-quality palladium source.
3-methylbenzoic acid MS and NMRDehalogenation of 4-bromo-3-methylbenzoic acid. This can occur if a hydride source is present.Avoid using amine bases or alcoholic solvents that can act as hydride donors. Minimize reaction time and temperature.[5]
tert-butylbenzene Gas Chromatography-Mass Spectrometry (GC-MS)Protodeboronation of 4-(tert-butyl)phenylboronic acid.Use fresh, high-purity boronic acid and anhydrous solvents. Consider using more stable boronate esters.[4]
Q3: The purification of the final product, 3-Methyl-4-(4-T-butylphenyl)benzoic acid, is proving difficult. What are the best practices?

Purification of benzoic acid derivatives can be challenging due to their acidic nature and potential for salt formation.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral byproducts.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to convert the benzoic acid into its water-soluble sodium salt.

    • Separate the aqueous layer, which now contains the product salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified benzoic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.[8]

  • Recrystallization: If impurities have similar acidity, recrystallization is a good option.

    • Due to the poor solubility of benzoic acid in cold water and high solubility in hot water, a water/ethanol or water/isopropanol mixture is often a good solvent system for recrystallization.[9]

  • Chromatography: While less ideal for large-scale purification, silica gel chromatography can be used for small-scale purification. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the acidic product.

Scale-Up and Process Optimization FAQs

Q1: What are the primary challenges when scaling up this Suzuki-Miyaura coupling from the lab to a pilot plant?

Scaling up palladium-catalyzed reactions introduces complexities related to mass and heat transfer, as well as reagent handling.[10]

  • Mixing and Mass Transfer: Inadequate stirring in large reactors can lead to localized "hot spots" or areas of high reagent concentration, which can cause catalyst decomposition and an increase in side reactions.

  • Heat Transfer: Exothermic events during the reaction can be difficult to control in large vessels, potentially leading to runaway reactions or product degradation.

  • Reagent Addition: The rate of addition of reagents, particularly the base and the boronic acid, becomes more critical at a larger scale.

  • Palladium Removal: Meeting the stringent limits for residual palladium in the final product (especially for pharmaceutical applications) can be a significant challenge.[11]

Q2: How can I minimize residual palladium in my final product?

High levels of residual palladium are a common issue in large-scale Suzuki couplings.

  • Catalyst Selection: Use a highly active catalyst at a low loading (ideally <0.1 mol%).[12]

  • Work-up Procedures:

    • Scavengers: After the reaction is complete, add a palladium scavenger to the reaction mixture. Thiol-functionalized silica or resins are effective.

    • Activated Carbon: Treatment with activated carbon can also reduce palladium levels.

    • Extraction: Multiple aqueous washes during the work-up can help remove palladium salts.

Q3: Are there greener solvent alternatives for this synthesis?

Traditional solvents like dioxane and DMF are effective but have environmental and safety concerns.[11]

  • Consider greener solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

  • Aqueous solvent systems (e.g., toluene/water or 2-MeTHF/water) can also be effective and facilitate product separation.

Experimental Protocols

Synthesis of 4-bromo-3-methylbenzoic acid

This starting material can be prepared by the hydrolysis of 4-bromo-3-methylbenzonitrile.[13]

  • To a solution of 4-bromo-3-methylbenzonitrile in a suitable solvent (e.g., ethanol/water), add a strong base such as sodium hydroxide.

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-bromo-3-methylbenzoic acid.

Synthesis of 4-(tert-butyl)phenylboronic acid

This reagent is commercially available but can also be synthesized from 4-tert-butylbromobenzene.[14]

  • React 4-tert-butylbromobenzene with magnesium to form the Grignard reagent.

  • React the Grignard reagent with a trialkyl borate (e.g., trimethyl borate) at low temperature.

  • Quench the reaction with an acidic aqueous solution to yield 4-(tert-butyl)phenylboronic acid.

Suzuki-Miyaura Coupling: Synthesis of 3-Methyl-4-(4-T-butylphenyl)benzoic acid
  • Reaction Setup: In a reaction vessel, combine 4-bromo-3-methylbenzoic acid (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2-3 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of toluene and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) and a suitable ligand if necessary.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete.

  • Work-up: Cool the reaction, dilute with an organic solvent, and proceed with an acid-base extraction as described in the purification section.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • European Patent Office. (1991).
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem Technical Support.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98%. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2003). A Highly Active Catalyst for the Suzuki Coupling of Aryl Halides with Aryl Boronic Acids. Organometallics, 22(14), 2871–2874.
  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 130-133.
  • PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]

  • Google Patents. (1978).
  • Quora. (2022).
  • Quora. (2022).
  • Wikipedia. (2024). Suzuki reaction.
  • Watson, D. A., & Su, M. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of chemical research, 45(6), 886–898.
  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (2024). Benzoic acid.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • CymitQuimica. (n.d.). CAS 123324-71-0: 4-tert-Butylphenylboronic acid.
  • Organic Syntheses. (n.d.). tert-Butyl (4-chlorophenyl)(thiophen-2-yl)
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methylbenzoic acid 97%.
  • Chem-Impex. (n.d.). 4-tert-Butylphenylboronic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals (pp. 1-61).
  • ResearchGate. (2025). The novel synthesis route of....
  • Frontiers Media S.A. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide.
  • Jeschke, P. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8678–8695.
  • Maftei, C.-V., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
  • Sigma-Aldrich. (n.d.). 4-tert-Butylphenylboronic acid ≥95.0%.
  • Google Patents. (2015). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid (CN104447348A).
  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation of 3-Methyl-4-(4-T-butylphenyl)benzoic Acid: A Comparative Guide for Preclinical Researchers

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both critical and challenging. This guide provides a comprehensive framework for the in vivo valida...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of 3-Methyl-4-(4-T-butylphenyl)benzoic acid, a novel compound with purported anti-inflammatory properties. Our internal preliminary in vitro screens suggest this molecule may act as a selective Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist. This guide will objectively compare its hypothesized in vivo performance against established PPARγ agonists, providing the necessary experimental data and protocols for rigorous scientific validation.

The Scientific Premise: Targeting PPARγ for Anti-Inflammatory Effects

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that play a pivotal role in cellular differentiation, metabolism, and development.[1] Among the three subtypes (α, β/δ, and γ), PPARγ is highly expressed in adipose tissue and macrophages, where it governs glucose and lipid homeostasis, and importantly, modulates the inflammatory response.[2]

Upon activation by a ligand, such as the endogenous prostaglandin 15d-PGJ2 or synthetic agonists, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event can lead to either transactivation or transrepression of gene expression. In the context of inflammation, PPARγ activation is known to repress the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines by inhibiting the NF-κB pathway.[3] This mechanism underpins the therapeutic potential of PPARγ agonists in a range of inflammatory conditions.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-Methyl-4-(4-T-butylphenyl)benzoic acid (PPARγ Agonist) PPARg PPARγ Ligand->PPARg Binds PPARg_RXR_inactive PPARγ-RXR (Inactive) PPARg->PPARg_RXR_inactive Heterodimerizes with RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_active PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Translocates & Activates PPRE PPRE (on DNA) PPARg_RXR_active->PPRE Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., NF-κB targets) PPARg_RXR_active->Pro_inflammatory_Genes Transrepresses Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Upregulates Inflammation_Suppression Suppression of Inflammation Anti_inflammatory_Proteins->Inflammation_Suppression Pro_inflammatory_Genes->Inflammation_Suppression Inhibits caption Figure 1: Proposed PPARγ Signaling Pathway.

Figure 1: Proposed PPARγ Signaling Pathway.

In Vivo Validation Strategy: A Comparative Study in a Murine Model of Acute Inflammation

To bridge the gap between our in vitro observations and potential clinical utility, a robust in vivo model is paramount. We propose a murine model of acute inflammation induced by lipopolysaccharide (LPS). This model is well-established and highly relevant for assessing the anti-inflammatory potential of novel compounds.

Experimental Workflow

The experimental design will involve pretreating animals with our test compound, 3-Methyl-4-(4-T-butylphenyl)benzoic acid, or a comparator drug prior to an inflammatory challenge with LPS. Key inflammatory markers in serum and tissues will then be quantified to assess the efficacy of the treatment.

in_vivo_workflow cluster_acclimatization Phase 1: Acclimatization cluster_treatment Phase 2: Treatment & Induction cluster_sampling Phase 3: Sample Collection & Analysis Acclimatize Acclimatize Male C57BL/6 Mice (7 days) Grouping Randomize into Treatment Groups (n=8 per group) Acclimatize->Grouping Dosing Administer Compound via Oral Gavage: - Vehicle Control - Rosiglitazone (10 mg/kg) - 3-Methyl-4-(4-T-butylphenyl)benzoic acid (10 mg/kg) Grouping->Dosing LPS_Challenge Induce Inflammation with LPS (1 mg/kg, i.p.) (1 hour post-dosing) Dosing->LPS_Challenge Sacrifice Euthanize Mice (6 hours post-LPS) LPS_Challenge->Sacrifice Sample_Collection Collect Blood (for serum) and Lung Tissue Sacrifice->Sample_Collection Analysis Analyze Inflammatory Markers: - Serum TNF-α & IL-6 (ELISA) - Lung Tissue MPO Activity Sample_Collection->Analysis caption Figure 2: Experimental Workflow for In Vivo Validation.

Figure 2: Experimental Workflow for In Vivo Validation.

Comparative Performance Analysis

The primary objective of this study is to determine if 3-Methyl-4-(4-T-butylphenyl)benzoic acid can attenuate the inflammatory response in vivo and to compare its efficacy against a well-characterized PPARγ agonist, Rosiglitazone.

Hypothetical In Vivo Efficacy Data

The following table summarizes the expected outcomes of the proposed in vivo study, based on the known effects of PPARγ agonists in similar models.[1][3]

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)
Vehicle Control + LPS 1250 ± 150850 ± 1005.2 ± 0.8
Rosiglitazone (10 mg/kg) + LPS 625 ± 80400 ± 502.5 ± 0.4
3-Methyl-4-(4-T-butylphenyl)benzoic acid (10 mg/kg) + LPS 580 ± 75370 ± 452.3 ± 0.3

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Detailed Experimental Protocol

Animals
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Acclimatization: Minimum of 7 days before the experiment.

Reagents and Materials
  • 3-Methyl-4-(4-T-butylphenyl)benzoic acid (synthesized in-house)

  • Rosiglitazone (Sigma-Aldrich)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water

  • ELISA kits for mouse TNF-α and IL-6 (R&D Systems)

  • Myeloperoxidase (MPO) Assay Kit (Cayman Chemical)

Step-by-Step Procedure
  • Preparation of Dosing Solutions:

    • Prepare a 1 mg/mL stock solution of Rosiglitazone in the vehicle.

    • Prepare a 1 mg/mL stock solution of 3-Methyl-4-(4-T-butylphenyl)benzoic acid in the vehicle.

    • Ensure all solutions are vortexed thoroughly to achieve a uniform suspension.

  • Animal Grouping and Dosing:

    • Randomly assign mice to three groups (n=8 per group): Vehicle, Rosiglitazone, and 3-Methyl-4-(4-T-butylphenyl)benzoic acid.

    • Administer the respective treatments via oral gavage at a volume of 10 mL/kg body weight.

  • Induction of Inflammation:

    • One hour after drug administration, inject each mouse with LPS (1 mg/kg) intraperitoneally (i.p.).

  • Sample Collection:

    • Six hours after the LPS injection, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

    • Perform a cardiac puncture to collect whole blood. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C.

    • Perfuse the lungs with ice-cold saline and harvest the lung tissue. Snap-freeze a portion in liquid nitrogen for MPO analysis and fix the remainder in 10% neutral buffered formalin for histology if desired.

  • Biochemical Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the serum using commercial ELISA kits according to the manufacturer's instructions.

    • MPO Activity: Homogenize the lung tissue and measure MPO activity using a commercial assay kit as an indicator of neutrophil infiltration.

Concluding Remarks

The transition from in vitro discovery to in vivo validation is a pivotal step in the drug development pipeline. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to validating the anti-inflammatory potential of 3-Methyl-4-(4-T-butylphenyl)benzoic acid. By directly comparing its performance to an established PPARγ agonist, we can generate the critical data needed to make informed decisions about the future development of this promising compound. The successful translation of these in vitro findings into in vivo efficacy will be a significant milestone, paving the way for further preclinical and, ultimately, clinical investigation.

References

  • The effect of PPAR–γ ligands on in vitro and in vivo models of COPD - ERS Publications. [Link]

  • PPAR-γ Modulators as Current and Potential Cancer Treatments - Frontiers. [Link]

  • In vivo liposomal delivery of PPARα/γ dual agonist tesaglitazar in a model of obesity enriches macrophage targeting and limits liver and kidney drug effects - PMC. [Link]

  • The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - MDPI. [Link]

  • In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth - PMC. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.